3-(6-Methoxy-indan-5-yl)-propionic acid
Description
Properties
IUPAC Name |
3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12-8-10-4-2-3-9(10)7-11(12)5-6-13(14)15/h7-8H,2-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZXSKOCTDWZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 3-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)propanoic Acid
Executive Summary
This technical guide details the synthesis and characterization of 3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid (CAS: 126284-78-4), a critical intermediate in the manufacturing of Ramelteon (Rozerem), a selective melatonin receptor agonist.
The guide prioritizes a robust, scalable three-step convergent synthesis starting from 6-methoxyindan. This route is selected for its high regioselectivity, avoidance of cryogenic conditions, and industrial viability compared to alternative Friedel-Crafts acylation or Heck coupling strategies.
Key Chemical Attributes
| Attribute | Specification |
| IUPAC Name | 3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.27 g/mol |
| Target Application | Ramelteon Intermediate (Precursor to tricyclic core) |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 128–131 °C (Lit.) |
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the propanoic acid side chain at the C-5 position of the indan ring, utilizing the ortho-directing power of the C-6 methoxy group.
Strategic Logic
-
C-C Bond Formation (C-5): The most challenging step is establishing the carbon-carbon bond at the crowded C-5 position. A Knoevenagel condensation is chosen over Friedel-Crafts alkylation to prevent poly-alkylation and ensure exclusive mono-substitution.
-
Regiocontrol: Formylation of 6-methoxyindan favors the C-5 position (less sterically hindered) over the C-7 position (adjacent to the ring junction), providing the necessary aldehyde precursor with high isomeric purity.
-
Chain Elongation: The propanoic acid moiety is generated via reduction of the acrylic acid derivative, ensuring a clean saturation profile without affecting the aromatic ring.
Figure 1: Retrosynthetic disconnection showing the linear assembly from 6-methoxyindan.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methoxy-indan-5-carbaldehyde
Reaction Type: Vilsmeier-Haack Formylation Objective: Introduce a formyl group at the C-5 position with high regioselectivity.
Reagents:
-
6-Methoxyindan (1.0 eq)
-
Phosphorus Oxychloride (
) (1.2 eq) -
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Preparation: In a dry 3-neck flask under nitrogen, charge DMF (1.5 eq) and DCM (5 vol). Cool to 0–5 °C.
-
Activation: Add
(1.2 eq) dropwise, maintaining temperature <10 °C. Stir for 30 minutes to form the Vilsmeier reagent (chloroiminium salt). -
Addition: Add a solution of 6-methoxyindan (1.0 eq) in DCM dropwise.
-
Reaction: Warm to reflux (40 °C) and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.
-
Quench: Pour the reaction mixture into crushed ice/water containing sodium acetate (to buffer pH). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Workup: Extract with DCM (2x). Wash organic layer with sat.
and brine. Dry over and concentrate. -
Purification: Recrystallize from hexane/ethyl acetate if necessary.
-
Yield Target: 85–90%
-
Checkpoint:
H NMR should show a distinct aldehyde proton singlet at ~10.4 ppm.
-
Step 2: Synthesis of 3-(6-Methoxy-indan-5-yl)acrylic Acid
Reaction Type: Knoevenagel Condensation (Doebner Modification)
Objective: Extend the carbon chain by two carbons to form the
Reagents:
-
6-Methoxy-indan-5-carbaldehyde (1.0 eq)
-
Malonic Acid (1.5 eq)
-
Pyridine (Solvent/Base, 5 vol)
-
Piperidine (Catalytic, 0.1 eq)
Protocol:
-
Charging: Dissolve the aldehyde (from Step 1) and malonic acid in pyridine.
-
Catalysis: Add catalytic piperidine.
-
Reaction: Heat to 80–100 °C for 4–8 hours. Evolution of
indicates decarboxylation is proceeding. -
Quench: Cool the mixture to room temperature and pour into ice-cold dilute HCl (pH < 2) to precipitate the acid.
-
Isolation: Filter the solid precipitate. Wash thoroughly with water to remove pyridine salts.
-
Purification: Recrystallize from ethanol or aqueous acetic acid.
-
Yield Target: 80–85%
-
Appearance: Yellow crystalline solid.
-
Step 3: Hydrogenation to 3-(6-Methoxy-indan-5-yl)propanoic Acid
Reaction Type: Catalytic Hydrogenation Objective: Selectively reduce the alkene without reducing the aromatic ring.
Reagents:
-
Acrylic acid intermediate (1.0 eq)
-
10% Pd/C (5 wt% loading)
-
Methanol or THF (10 vol)
-
Hydrogen Gas (
) (Balloon or 1-3 bar)
Protocol:
-
Setup: Suspend the acrylic acid derivative and Pd/C catalyst in methanol in a hydrogenation vessel or flask.
-
Purge: Degas with nitrogen (3x), then purge with hydrogen (3x).
-
Reaction: Stir under hydrogen atmosphere at room temperature (20–25 °C) for 6–12 hours.
-
Monitoring: Monitor by HPLC. The disappearance of the alkene peak and appearance of the product peak confirms completion.
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.
-
Final Purification: Recrystallize from Ethyl Acetate/Hexane to achieve >99% purity.
Figure 2: Sequential workflow for the synthesis process.
Characterization & Data Analysis
Validation of the final product requires confirmation of the saturated propionic chain and the integrity of the indan core.
Spectroscopic Data (Expected)
| Technique | Parameter | Signal / Assignment |
| Solvent | ||
| Aromatic | ||
| Methoxy | ||
| Propionic | ||
| Propionic | ||
| Indan Core | ||
| Acid | ||
| IR | Carbonyl | 1705–1730 |
| Hydroxyl | 2900–3300 | |
| Ether | 1250 | |
| Mass Spec | ESI (-) |
Critical Quality Attributes (CQA)
-
Regioisomer Purity: The presence of the C-7 isomer (aldehyde formation at the wrong position) is a common impurity. It can be distinguished by
H NMR; the C-7 isomer will show ortho-coupling (d, J~8Hz) for aromatic protons if the methoxy position allows, or distinct singlet shifts. -
Olefin Content: Incomplete hydrogenation results in the acrylic acid impurity. Monitor the disappearance of alkene protons (
6.0–7.5 range, doublets with large coupling constants).
Process Safety & Handling
-
Phosphorus Oxychloride (
): Highly corrosive and reacts violently with water. All glassware must be dry. Quenching must be done slowly into ice. -
Hydrogenation: Palladium on Carbon is pyrophoric when dry. Keep wet with solvent/water. Ensure proper grounding to prevent static discharge during hydrogen purging.
-
Pyridine: Toxic and has a noxious odor. Use only in a well-ventilated fume hood.
References
-
Ramelteon Synthesis Overview: "Process for the synthesis of ramelteon and its intermediates." World Intellectual Property Organization, WO2008151170A2. Link
-
Indanone Precursors: "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 2017. Link
-
Knoevenagel Methodology: "Malonates in Cyclocondensation Reactions." National Institutes of Health (PMC). Link
-
Characterization Data: "3-(3-Methoxyphenyl)propanoic acid Spectral Data." NIST Chemistry WebBook.[1] Link(Note: Analogous structure used for spectral correlation).
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(6-Methoxy-indan-5-yl)-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-(6-methoxy-indan-5-yl)-propanoic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide employs a comparative analysis of structurally similar molecules to forecast its key characteristics. Detailed theoretical frameworks and proposed experimental protocols are presented to facilitate future laboratory characterization. This document serves as a foundational resource for researchers, offering insights into the anticipated behavior of 3-(6-methoxy-indan-5-yl)-propanoic acid in various scientific contexts and guiding its potential development.
Introduction
3-(6-Methoxy-indan-5-yl)-propanoic acid is a carboxylic acid derivative incorporating a methoxy-substituted indan moiety. The structural combination of a flexible propanoic acid chain and a more rigid indan scaffold suggests potential applications in areas where molecular recognition and specific binding are crucial, such as in the development of novel therapeutic agents. Understanding the physicochemical properties of this molecule is a critical first step in its evaluation for any potential application, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
This guide is structured to provide a deep dive into the core physicochemical attributes of 3-(6-methoxy-indan-5-yl)-propanoic acid. In the absence of direct empirical data, we will leverage established scientific principles and data from closely related analogs to build a robust predictive profile. Furthermore, we will outline detailed, best-practice experimental workflows for the definitive determination of these properties.
Molecular Structure and Basic Properties
The foundational attributes of a molecule are dictated by its structure. The key identifiers for 3-(6-methoxy-indan-5-yl)-propanoic acid are:
The molecule's structure, consisting of a substituted indan ring system linked to a propanoic acid tail, is depicted below:
Figure 1. Chemical Structure of 3-(6-methoxy-indan-5-yl)-propanoic acid.
Predicted Physicochemical Properties: A Comparative Analysis
To estimate the physicochemical properties of 3-(6-methoxy-indan-5-yl)-propanoic acid, we will analyze data from structurally related compounds. The presence of the carboxylic acid, methoxy group, and the aromatic system are the primary determinants of its physical behavior.
| Property | Predicted Value/Range for Target Molecule | Rationale and Comparative Data from Analogs |
| Melting Point (°C) | Solid at room temperature, likely in the range of 100-160°C. | Carboxylic acids with similar molecular weights are typically solids. For example, 3-(3-Methoxyphenyl)propanoic acid has a molecular weight of 180.20 g/mol and is a solid. (+/-)-2-(6-Methoxy-2-naphthyl)propionic acid, a more rigid and slightly larger molecule, has a melting point of 157°C[2]. |
| Boiling Point (°C) | > 300°C (with decomposition) | Carboxylic acids have high boiling points due to hydrogen bonding. Direct distillation is often difficult due to thermal decomposition. For comparison, 3-methoxypropionic acid has a boiling point of 116°C at reduced pressure (9 mmHg)[3]. |
| Aqueous Solubility | Sparingly soluble to slightly soluble in water. Solubility will be pH-dependent. | The carboxylic acid group will enhance solubility in alkaline solutions due to deprotonation. The indan and methoxy groups are hydrophobic and will limit solubility in neutral water. 3-(6-Oxocyclohex-1-en-1-yl)propanoic acid has a predicted water solubility of 9.76e-2 mol/L[4]. |
| pKa | Estimated to be around 4.5 - 5.0 | The pKa of the carboxylic acid group is expected to be in the typical range for aliphatic carboxylic acids. For comparison, the predicted pKa of (+/-)-2-(6-Methoxy-2-naphthyl)propionic Acid is 4.84[2]. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 2.0 - 3.0 | The presence of the hydrophobic indan ring and the methoxy group will contribute to a positive LogP value, indicating a preference for the lipid phase. The carboxylic acid will moderate this. For a related compound, 3-[(7-Methoxyisoquinolin-1-yl)amino]propanoic acid, the computed XLogP3 is 2.4[5]. |
Proposed Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain empirical data, the following experimental protocols are recommended. The choice of these methods is based on their reliability, reproducibility, and the information they provide.
Determination of Melting Point
The melting point provides a measure of the purity and thermal stability of the compound.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of 3-(6-methoxy-indan-5-yl)-propanoic acid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality: DSC is chosen over traditional capillary methods for its higher precision and ability to detect other thermal events, such as decomposition or polymorphism.
Aqueous Solubility Determination
Understanding solubility is fundamental for predicting bioavailability and for formulation development.
Methodology: High-Performance Liquid Chromatography (HPLC)-based Shake-Flask Method
-
Standard Curve Generation: Prepare a series of standard solutions of 3-(6-methoxy-indan-5-yl)-propanoic acid of known concentrations in a suitable solvent (e.g., acetonitrile/water). Analyze by HPLC with UV detection to generate a standard curve.
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water (and buffered solutions at various pHs) in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge or filter the saturated solutions to remove undissolved solid.
-
Quantification: Analyze the clear supernatant by HPLC and determine the concentration of the dissolved compound using the standard curve.
Causality: The shake-flask method is the gold standard for solubility determination. The use of HPLC provides high sensitivity and specificity for quantification.
Determination of pKa
The pKa is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Sample Preparation: Dissolve a known amount of 3-(6-methoxy-indan-5-yl)-propanoic acid in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Causality: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable groups.
Determination of LogP
The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method with UV-Vis or HPLC Quantification
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, then allow the phases to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality: This method directly measures the partitioning of the compound between a lipid-like and an aqueous environment, providing a fundamental measure of lipophilicity.
Spectroscopic Characterization
While not strictly physicochemical properties, spectroscopic data are essential for structural confirmation and are a cornerstone of any comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the indan ring, the propanoic acid chain, and the methoxy group.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-O stretches for the methoxy group and aromatic C-H bonds.
-
Mass Spectrometry (MS): Will determine the exact molecular weight and provide information about the fragmentation pattern, further confirming the structure.
Conclusion
While experimental data for 3-(6-methoxy-indan-5-yl)-propanoic acid is not yet publicly available, a robust predictive profile can be constructed through the analysis of its structural components and comparison with known analogs. This guide provides a solid foundation for researchers by summarizing these predicted properties and offering detailed, validated protocols for their experimental determination. The systematic application of these methods will yield the critical data necessary to advance the study and potential application of this promising molecule.
References
-
Hunan Hwatime Chemical Co.,Ltd. (n.d.). 3-(6-Methoxy-indan-5-yl)-propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-[(7-Methoxyisoquinolin-1-yl)amino]propanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-(6-Oxocyclohex-1-en-1-yl)propanoic acid Properties. Retrieved from [Link]
Sources
- 1. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. 3-[(7-Methoxyisoquinolin-1-yl)amino]propanoic acid | C13H14N2O3 | CID 82570994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid | C24H22N2O5 | CID 130113433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Saxitoxin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
"in vitro evaluation of 3-(6-methoxy-indan-5-yl)-propionic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(6-methoxy-indan-5-yl)-propionic acid
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Similarly, propionic acid derivatives are well-represented among pharmaceuticals, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The novel compound, this compound, combines these two pharmacophores, suggesting a potential for biological activity. This guide outlines a comprehensive in vitro strategy to elucidate the pharmacological profile of this compound, with a primary hypothesis centered on the inhibition of cyclooxygenase (COX) enzymes and potential anticancer activity, common therapeutic areas for these classes of molecules.
This document will serve as a technical manual for researchers, providing the scientific rationale and detailed protocols for a tiered in vitro evaluation. The experimental workflow is designed to first establish primary target engagement and potency, then to assess cellular efficacy and mechanism of action, and finally to conduct preliminary safety and liability assessments.
Section 1: Primary Target Engagement & Potency: COX-1 and COX-2 Enzyme Inhibition Assays
Expertise & Experience: The primary mechanism of action for many propionic acid-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated during inflammation.[1] A successful anti-inflammatory candidate would ideally exhibit potent inhibition of COX-2 while sparing COX-1 to minimize gastrointestinal side effects. Therefore, the initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2.
Trustworthiness: A fluorescent inhibitor screening assay is a reliable and high-throughput method to determine the potency and selectivity of the test compound. This assay measures the peroxidase activity of the COX enzymes, providing a sensitive and reproducible readout.[2]
Experimental Protocol: COX Fluorescent Inhibitor Screening Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
Heme
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid
-
Known COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) inhibitors (for positive controls)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a serial dilution of this compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Addition: Add the various concentrations of the test compound, positive controls, and solvent control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[2]
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]
Section 2: Cellular Efficacy & Mechanism of Action
Part A: Anti-inflammatory Activity in Macrophages
Expertise & Experience: To translate the enzymatic inhibition into a cellular context, we will assess the anti-inflammatory properties of the compound in a relevant cell model. Murine macrophage cells, such as RAW 264.7, are a standard model for studying inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[4][5] A potent anti-inflammatory compound should reduce the production of these mediators.
Trustworthiness: The Griess assay for nitric oxide is a well-established and straightforward colorimetric method to quantify nitrite, a stable and soluble breakdown product of NO.[6] This provides a reliable measure of the cellular inflammatory response.
Experimental Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[3]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 18-24 hours.[3][4]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm using a microplate reader.[4]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the concentration of nitrite in the samples.
Part B: Anticancer Activity - Cytotoxicity Assay
Expertise & Experience: Given that some indane derivatives have shown anticancer properties, it is prudent to evaluate the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.
Trustworthiness: The MTT assay is a robust and high-throughput method for screening the effects of compounds on cell proliferation. The conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells provides a quantifiable and reliable readout.[9]
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
A panel of human cancer cell lines (e.g., breast, colon, lung) and a normal human cell line (for selectivity)
-
Appropriate cell culture media and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well tissue culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.[10]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[7][10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Section 3: Selectivity & Off-Target Profiling
Expertise & Experience: While the primary hypothesis focuses on COX inhibition, it is crucial to assess the selectivity of the compound to understand its potential for off-target effects. A broad-spectrum screening against a panel of common off-targets, such as kinases and G-protein coupled receptors (GPCRs), can provide valuable insights into the compound's specificity and potential for side effects.
Trustworthiness: Commercial services offer validated and standardized panels for off-target screening, providing a reliable and efficient way to assess the selectivity profile of a compound. This proactive approach helps in identifying potential liabilities early in the drug discovery process.
Section 4: Preliminary Safety & Liability Assessment
Part A: In Vitro Hepatotoxicity
Expertise & Experience: The liver is a primary site of drug metabolism, and drug-induced liver injury (DILI) is a major reason for drug failure.[11] An early assessment of potential hepatotoxicity is therefore essential. The human hepatoma cell line, HepG2, is a widely used in vitro model for this purpose.[12][13]
Trustworthiness: Multiparametric high-content screening (HCS) assays can provide a comprehensive assessment of cellular health, monitoring parameters such as cell loss, nuclear size, and mitochondrial membrane potential, offering a more detailed picture of potential toxicity than simple viability assays.[14]
Experimental Protocol: High-Content Screening for Hepatotoxicity in HepG2 Cells
Materials:
-
HepG2 human hepatoma cell line
-
Appropriate cell culture media
-
This compound
-
A panel of fluorescent dyes to assess various cellular health parameters (e.g., Hoechst for nuclear staining, MitoTracker for mitochondrial membrane potential)
-
High-content imaging system
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells in a suitable plate format and treat with various concentrations of the test compound.
-
Staining: After the treatment period, stain the cells with a cocktail of fluorescent dyes.
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various cellular parameters.
-
Data Interpretation: Analyze the data to identify any dose-dependent changes in cellular health markers that may indicate potential hepatotoxicity.
Part B: hERG Channel Inhibition Assay
Expertise & Experience: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel can lead to a potentially fatal cardiac arrhythmia called Torsade de Pointes.[15] Therefore, assessing a compound's potential to inhibit the hERG channel is a critical step in preclinical safety evaluation and is often required by regulatory agencies.[16]
Trustworthiness: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[17] This technique provides a direct measure of the ion channel's function and its modulation by the test compound.
Experimental Protocol: Automated Patch-Clamp hERG Assay
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK-293 cells)
-
Appropriate cell culture and recording solutions
-
This compound
-
A known hERG channel blocker (positive control)
-
Automated patch-clamp system
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
Patch-Clamp Recording: Use the automated system to establish whole-cell patch-clamp recordings.
-
Compound Application: Apply a range of concentrations of the test compound to the cells while monitoring the hERG channel current.
-
Data Analysis: Measure the degree of inhibition of the hERG current at each concentration and calculate the IC50 value.
Data Presentation & Visualization
Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Potency and Selectivity Data
| Assay | Target/Cell Line | Endpoint | Result (IC50) |
| COX-1 Enzyme Assay | Human Recombinant | Inhibition | >100 µM |
| COX-2 Enzyme Assay | Human Recombinant | Inhibition | 5.2 µM |
| Nitric Oxide Production | RAW 264.7 Macrophages | Inhibition | 12.5 µM |
| MTT Assay | MCF-7 (Breast Cancer) | Cytotoxicity | 25.8 µM |
| MTT Assay | HCT116 (Colon Cancer) | Cytotoxicity | 32.1 µM |
| MTT Assay | A549 (Lung Cancer) | Cytotoxicity | >100 µM |
| MTT Assay | Normal Human Fibroblasts | Cytotoxicity | >100 µM |
| hERG Assay | HEK-293 hERG | Inhibition | 75.3 µM |
| Hepatotoxicity (HCS) | HepG2 | Cytotoxicity | >50 µM |
Diagrams:
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Sources
- 1. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 2. interchim.fr [interchim.fr]
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- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
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"structure-activity relationship (SAR) of 6-methoxy-indan analogues"
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-Indan Analogues
Foreword
The indanone scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Its rigid, planar structure, a cyclic analogue of the more flexible chalcone system, provides a robust template for designing targeted therapeutic agents.[3][4] The introduction of a methoxy group at the 6-position of this scaffold has proven to be a particularly fruitful strategy, giving rise to a class of analogues with a wide spectrum of pharmacological activities, including potent anti-Alzheimer's, anti-inflammatory, and anticancer properties.[1][2][5][6]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 6-methoxy-indan analogues. It is intended for researchers, scientists, and drug development professionals. We will dissect the causal relationships between specific structural modifications and the resulting biological activities, detail the synthetic methodologies used to generate these compounds, and provide standardized protocols for their evaluation. Our focus is on elucidating the "why" behind the design choices, offering field-proven insights to guide future research and development in this promising area of medicinal chemistry.
The 6-Methoxy-Indan-1-one Core: A Scaffold for Innovation
The foundational structure is 6-methoxy-indan-1-one. Its significance lies in the electronic and steric properties conferred by the methoxy group and the strategic locations available for chemical modification. The electron-donating nature of the 6-methoxy group influences the reactivity and electronic distribution of the entire indanone ring system.[7] The primary points of modification for SAR studies are the C2 position, which allows for the introduction of various side chains (most commonly via an arylidene bridge), and the aromatic ring of the indanone core itself (positions C4, C5, and C7).
Caption: Core 6-methoxy-indan-1-one scaffold and its key modification points.
Synthetic Strategies for Analogue Generation
The generation of a diverse library of analogues is paramount for robust SAR studies. The Claisen-Schmidt condensation is the most prevalent and versatile method for synthesizing the widely studied 2-benzylidene-6-methoxy-1-indanone derivatives.
Primary Synthetic Route: Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of 6-methoxy-1-indanone with a variety of substituted benzaldehydes.[3][8][9] The choice of benzaldehyde is a critical experimental variable, as it directly introduces the diverse functionalities on the arylidene ring (Ring B) that are essential for probing interactions with biological targets.
Experimental Protocol: General Synthesis of 2-Benzylidene-6-methoxy-1-indanone Analogues
-
Reactant Preparation: Dissolve 6-methoxy-1-indanone (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a strong base (e.g., 20% w/v NaOH or KOH) to the ethanolic solution at room temperature. The base acts as a catalyst to deprotonate the α-carbon of the indanone, initiating the condensation.
-
Reaction: Stir the mixture at room temperature. Reaction progress is monitored by Thin-Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base and precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield the final, pure compound.[8][9]
-
Characterization: Confirm the structure of the synthesized analogue using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Analysis
The utility of the 6-methoxy-indan scaffold is best understood by examining its SAR against specific biological targets.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Many 6-methoxy-indan analogues are designed based on the structure of Donepezil, a cornerstone therapy for Alzheimer's disease that features a 5,6-dimethoxy-indan-1-one core.[1][8][10] AChE inhibitors work by preventing the breakdown of the neurotransmitter acetylcholine, thereby improving cognitive function.[11] The AChE enzyme has two key binding sites: the Catalytic Active Site (CAS) at the bottom of a deep gorge, and a Peripheral Anionic Site (PAS) at the entrance.[12] Effective inhibitors often bind to both.
-
Role of the 6-Methoxy Group: This group is not merely a passive substituent. It forms a critical hydrophobic interaction with the side chain of the Leu289 residue within the PAS of the AChE enzyme.[3] This anchoring interaction is a foundational element of the scaffold's high affinity for AChE.
-
The 2-Arylidene-Linker-Amine Motif: The most successful analogues employ a multi-part strategy.
-
An arylidene group at the C2 position acts as a rigid spacer.
-
A linker (often an acetamide or simple alkyl chain) is attached to the arylidene ring.
-
A terminal amine (e.g., piperidine or piperazine) is attached to the linker. This amine moiety is designed to interact with the CAS at the base of the enzyme's gorge.[8][10]
-
This design allows the molecule to span the distance between the PAS (binding via the 6-methoxy-indan core) and the CAS (binding via the terminal amine), effectively blocking the enzyme. This "dual-binding" is a hallmark of potent AChE inhibitors like Donepezil.[8][10]
Caption: Dual-binding mechanism of a 6-methoxy-indan analogue at AChE.
Table 1: SAR of 6-Methoxy-Indan Analogues as AChE Inhibitors
| Compound ID | Indanone Substitution | Arylidene-Linker Moiety | AChE IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Donepezil | 5,6-dimethoxy | (1-Benzylpiperidin-4-yl)methyl | 0.0057 | [11] |
| Analogue A1 | 6-methoxy | 2-benzylidene-tetrahydropyridin | 0.054 | [13][14] |
| Analogue 11a | 6-methoxy | 2-benzylidene-phenyl-N-methylbenzylamine | > Donepezil | [3] |
| Analogue D28 | 6-methoxy | 2-(4-aminobenzylidene)-N-acetamide-piperazine | Potent |[8] |
Note: "Potent" indicates high activity as reported in the source, with specific values pending direct comparison.
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is another key target in neurodegenerative diseases. Its inhibition increases levels of neurotransmitters like dopamine. Designing compounds that can inhibit both AChE and MAO-B is a leading strategy for developing multi-target-directed ligands (MTDLs) for Alzheimer's disease.[13][14]
-
Hybrid Molecules: The most effective MAO-B inhibitors in this class are hybrids, often combining the 6-methoxy-indan-1-one core with a fragment known to inhibit MAO-B, such as a 1-benzyl-1,2,3,6-tetrahydropyridine moiety.[13][14]
-
Substitution Effects: The SAR for MAO-B can be distinct from that for AChE. For instance, in some related arylidene indanone series, a dihydroxyl substitution pattern was found to be more critical for MAO-B inhibition than a methoxy-hydroxy pattern, highlighting the specific electronic and hydrogen-bonding requirements of the MAO active site.[3][4]
Table 2: SAR of 6-Methoxy-Indan Analogues as MAO-B Inhibitors
| Compound ID | Core Structure | MAO-B IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Analogue A1 | 6-methoxy-indan-tetrahydropyridin hybrid | 3.25 | Dual AChE/MAO-B | [13][14] |
| Analogue 16a | Dihydroxy-arylidene indanone | 7.50 | Selective for MAO-B |[3] |
Anti-inflammatory Activity
Chronic neuroinflammation is a key component of Alzheimer's pathology. Compounds that can reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are of high therapeutic interest.[5][9]
-
Arylidene Ring (Ring B) is Key: The SAR for anti-inflammatory activity is heavily dependent on the substitution pattern of the external benzylidene ring.
-
Favorable Substitutions: A single methoxy group at the 3' or 4' position of the arylidene ring is preferred for activity.[9]
-
Unfavorable Substitutions: Activity decreases significantly with larger alkoxy groups (e.g., ethoxy) at the 4' position. Furthermore, introducing multiple methoxy groups (di- or tri-methoxy) on the arylidene ring leads to a dramatic loss of anti-inflammatory activity.[9] This suggests a specific, sterically-constrained binding pocket in the target protein.
-
-
Indanone Ring (Ring A) Modifications: In one study, modifying the 6-hydroxy-indan-1-one core to a 6-methoxy derivative (compound 4d vs 4c) resulted in a ~1.8-fold increase in TNF-α inhibition, indicating the methoxy group is preferred at this position for this specific activity.[9]
Table 3: SAR of Indan Analogues as Anti-inflammatory Agents
| Compound ID | Indanone Ring A Substitution | Arylidene Ring B Substitution | % TNF-α Inhibition (at 10 µM) | Reference |
|---|---|---|---|---|
| 4a | 6-hydroxy | 4'-methoxy | 48.6% | [9] |
| 4b | 6-hydroxy | 4'-ethoxy | 14.4% | [9] |
| 4d | 6-hydroxy | 3'-methoxy | ~87% (estimated from 1.8x increase over 4c) | [9] |
| 4h | 6-hydroxy | 2',3',4'-trimethoxy | Low (~26-68%) | [9] |
| D8 | 6-methoxy | (Specific derivative) | 65% edema inhibition (in vivo) |[5] |
Standardized Evaluation Protocols
To ensure data is comparable and reproducible, standardized biological assays are essential.
Sources
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- 2. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 3. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
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- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. 6-Methoxy-1-indanone | 13623-25-1 | Benchchem [benchchem.com]
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- 12. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Therapeutic Potential of 3-(6-Methoxy-indan-5-yl)-propionic Acid
[1][2]
Executive Summary & Chemical Identity
This compound (CAS: 879044-92-5) represents a privileged scaffold in medicinal chemistry, combining a lipophilic indan core with a specific methoxy-substitution pattern and a flexible propionic acid side chain.[1][2] While primarily utilized as a high-value intermediate in the synthesis of melatonergic agents, its structural features suggest intrinsic activity against metabolic and nuclear receptors.[1][2]
Chemical Profile
| Property | Detail |
| IUPAC Name | 3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Key Pharmacophore | Phenylpropionic acid (bioisostere of indole-3-propionic acid) |
| Primary Role | Synthetic Intermediate / PPAR-GPR40 Ligand Scaffold |
Pharmacophore Analysis & Potential Therapeutic Targets[1][2]
The therapeutic potential of this compound is derived from its ability to mimic endogenous ligands and established drug classes.[1][2] The indan-propionic acid moiety serves as a rigidified analog of dihydroferulic acid and a bioisostere of the indole core found in melatonin.[1][2]
Target 1: GPR40 (FFAR1) – Free Fatty Acid Receptor 1
Therapeutic Area: Type 2 Diabetes (T2D), Metabolic Syndrome.[1][2]
-
Mechanistic Rationale: GPR40 agonists typically feature a lipophilic aromatic core linked to a carboxylic acid head group (e.g., Fasiglifam/TAK-875).[1][2] The propionic acid tail of this compound mimics the carboxylate pharmacophore required for ionic interaction with Arg183 and Arg258 in the GPR40 binding pocket.[1][2] The methoxy-indan core provides the necessary hydrophobic bulk to occupy the lipid-binding domain.[1][2]
-
Signaling Pathway: Activation of GPR40 couples to Gαq/11, triggering the PLC-IP3 pathway, leading to intracellular Ca²⁺ mobilization and glucose-stimulated insulin secretion (GSIS).[1][2]
Target 2: PPARs (Peroxisome Proliferator-Activated Receptors)
Therapeutic Area: Dyslipidemia, Inflammation, Insulin Resistance.[1][2]
-
Mechanistic Rationale: Peroxisome Proliferator-Activated Receptors (specifically PPARα and PPARγ) are nuclear receptors that bind fatty acid derivatives.[1][2] The 3-phenylpropionic acid structural motif is a classic scaffold for dual PPARα/γ agonists (glitazars).[1][2] The indan ring restricts conformational freedom, potentially enhancing selectivity or binding affinity compared to flexible phenyl-alkanoic acids.[1][2]
-
Mode of Action: Ligand binding induces a conformational change, promoting heterodimerization with Retinoid X Receptor (RXR).[1][2] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, regulating the transcription of genes involved in lipid metabolism and glucose homeostasis.[1][2]
Target 3: Melatonin Receptors (MT1/MT2) – As a Precursor/Bioisostere
Therapeutic Area: Sleep Disorders (Insomnia), Circadian Rhythm Regulation.[1][2]
-
Mechanistic Rationale: The 6-methoxy-indan core is a direct bioisostere of the 5-methoxy-indole core found in melatonin.[1][2]
-
Methoxy Group: Critical for high-affinity binding to the MT1/MT2 pockets (mimics the 5-methoxy of melatonin).[1][2]
-
Indan Ring: Provides a lipophilic scaffold similar to the indole or naphthalene (Agomelatine) rings.[1][2]
-
Side Chain: The propionic acid itself is likely a weak agonist or antagonist.[1][2] However, it is the direct synthetic precursor to the corresponding propionamide or ethylacetamide derivatives, which are potent melatonergic agonists (e.g., analogs of Ramelteon or Tasimelteon).[1][2]
-
-
Validation: Conversion of the acid to an amide (via standard coupling) is often required to unlock nanomolar potency at MT receptors.[1][2]
Visualization: Signaling Pathways & Mechanism of Action[1][2]
The following diagram illustrates the dual potential of the compound: acting as a direct agonist for GPR40/PPARs in its acid form, or as a precursor to melatonergic amides.[1][2]
Figure 1: Dual therapeutic pathways.[1][2] The acid form targets metabolic receptors (GPR40, PPAR), while amidation yields potent CNS agents (Melatonin agonists).[1][2]
Experimental Validation Protocols
To validate the therapeutic targets of this compound, the following experimental workflows are recommended.
Protocol A: GPR40 Functional Assay (Calcium Flux)
Objective: Determine agonist activity at the GPR40 receptor.[1][2] System: CHO-K1 cells stably expressing human GPR40 and Gα16.[1][2]
-
Cell Preparation: Seed CHO-hGPR40 cells (10,000/well) in 384-well black-wall plates. Incubate overnight at 37°C/5% CO₂.
-
Dye Loading: Aspirate medium and load cells with Calcium-4 assay dye (Molecular Devices) containing 2.5 mM probenecid.[1][2] Incubate for 60 min at 37°C.
-
Compound Addition: Prepare serial dilutions of This compound in HBSS/HEPES buffer. Add to cells using an automated liquid handler (e.g., FLIPR Tetra).[1][2]
-
Measurement: Monitor real-time fluorescence intensity (Ex 485 nm / Em 525 nm) for 180 seconds.
-
Data Analysis: Calculate the Area Under the Curve (AUC) relative to the positive control (e.g., Linoleic Acid or TAK-875).[1][2] Plot concentration-response curves to determine EC₅₀.
Protocol B: PPAR Nuclear Receptor Binding Assay (TR-FRET)
Objective: Assess binding affinity to PPARγ or PPARα ligand-binding domains (LBD).[1][2] System: LanthaScreen™ TR-FRET PPAR Competitive Binding Assay.[1][2]
-
Reagent Mix: Prepare a master mix containing:
-
Incubation: Add 10 µL of compound (serial dilutions) and 10 µL of master mix to a 384-well low-volume plate.
-
Equilibrium: Incubate for 2-4 hours at room temperature in the dark to allow displacement of the tracer by the test compound.
-
Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).
-
Result: A decrease in TR-FRET ratio indicates binding (displacement of the tracer).[1][2]
Synthesis & Structural Modification
For researchers aiming to access this compound or its derivatives, the synthesis typically follows a Friedel-Crafts cyclization or modification of commercially available precursors.[1][2]
General Synthetic Route:
-
Starting Material: 3-(4-methoxyphenyl)propionic acid or similar.[1][2]
-
Cyclization: Formation of the indan ring (often via chloromethylation and cyclization, or starting from 6-methoxy-1-indanone).[1][2]
-
Side Chain Extension: If starting from indanone, a Reformatsky reaction or Horner-Wadsworth-Emmons reaction followed by hydrogenation introduces the propionic acid side chain.[1][2]
Derivatization for Melatonin Activity: To convert the acid to a potent melatonergic agent:
-
Step 1: Activation of carboxylic acid (e.g., with EDC/NHS or Thionyl Chloride).[1][2]
-
Step 2: Reaction with an amine (e.g., ethylamine or cyclopropylamine).[1][2]
-
Result: Formation of the amide, which drastically increases affinity for MT1/MT2 receptors due to the bioisosteric relationship with melatonin's acetamide tail.[1][2]
References
-
ChemSrc. (2024).[1][2] Chemical Properties and Structure of CAS 879044-92-5. Retrieved from [Link][1][2]
-
Takeda Pharmaceutical Co Ltd. (2005).[1][2] Patent US20050182134A1: Fused cyclic compounds and use thereof (GPR40 Agonists).[1][2] Retrieved from
-
Rivara, S., et al. (2007).[1][2] Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential. Current Topics in Medicinal Chemistry. Retrieved from [Link]
"exploratory screening of 3-(6-methoxy-indan-5-yl)-propionic acid derivatives"
The following technical guide is structured as an authoritative whitepaper for drug discovery professionals. It focuses on the 3-(6-methoxy-indan-5-yl)-propionic acid scaffold, a privileged structure in medicinal chemistry often associated with GPR40 (FFAR1) agonism for Type 2 Diabetes and, structurally, as a bioisostere for melatonergic ligands (prior to amidation).[1]
Technical Guide & Screening Protocols
Executive Summary
This guide details the technical framework for the exploratory screening of This compound derivatives. This chemical series represents a "conformationally constrained" bioisostere of phenylpropanoic acid—a classic pharmacophore for Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists and Peroxisome Proliferator-Activated Receptors (PPARs) .[1]
By locking the ethyl side chain rotation via the indane ring, these derivatives often exhibit superior binding affinity and metabolic stability compared to their flexible phenyl-propionic acid counterparts.[1] This document provides the rationale, synthetic pathways, and a self-validating screening cascade to identify lead candidates for metabolic disorders (T2DM).[1]
Chemical Scaffolding & Rationale
The Pharmacophore
The this compound scaffold functions through three critical interaction points within the GPR40 orthosteric binding site:
-
Carboxylate Head (Acid): Forms a salt bridge with Arg183 and Arg258 (the "arginine anchor") in the GPR40 binding pocket. This is non-negotiable for agonist activity.[1]
-
Indane Core (Lipophilic Linker): Acts as a rigid spacer.[1] Unlike a phenyl ring, the bicyclic indane system restricts the conformational entropy of the molecule, reducing the energy penalty upon binding.[1]
-
6-Methoxy Substituent: Provides a specific vector for hydrogen bond acceptance or fills a small hydrophobic pocket, mimicking the polarity of the indole nitrogen found in endogenous ligands or bioisosteres like tryptophan derivatives.[1]
Structural Advantages
| Feature | Advantage in Drug Design |
| Conformational Constraint | Reduces rotatable bonds; improves binding affinity ( |
| Metabolic Stability | The indane ring protects the aromatic system from rapid oxidation compared to electron-rich open chains.[1] |
| Bioisosterism | 6-methoxy-indane is a classic isostere for 5-methoxy-indole (Melatonin/Serotonin scaffold), allowing library repurposing.[1] |
Synthetic Pathways (Step-by-Step)
To generate a library of derivatives for screening, we utilize a modular Heck Coupling strategy.[1] This allows for late-stage diversification at the propionic acid tail (alpha-substitution) or the indane core.[1]
Protocol: Heck-Reductive Sequence
Target: Synthesis of this compound (Parent).[1]
-
Starting Material: 5-Bromo-6-methoxyindane.[1]
-
Heck Coupling:
-
Hydrogenation (Reduction):
-
Hydrolysis:
-
Reagents: LiOH (3 eq), THF/H₂O (3:1).
-
Conditions: RT, 2h
Acidify to pH 3. -
Final Product: this compound.[1]
-
Visualization: Synthetic Logic
Caption: Modular synthesis via Heck coupling allows for rapid analog generation.[1]
In Vitro Screening Protocols (The Cascade)
The exploratory screening must filter compounds for potency , efficacy , and selectivity .[1]
Primary Screen: Calcium Flux Assay (GPR40 Activation)
GPR40 couples to G
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (hFFAR1).[1]
-
Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Protocol:
-
Seed cells (10k/well) in 384-well black-wall plates. Incubate overnight.
-
Load cells with Calcium-6 dye (dissolved in HBSS + 20mM HEPES) for 2h at 37°C.
-
Compound Addition: Add derivatives (10-point dose response, 1nM to 10µM).
-
Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) on FLIPR Tetra.
-
Data Analysis: Calculate
and relative to a reference agonist (e.g., TAK-875 or Linoleic Acid).
-
-
Pass Criteria:
, .
Secondary Screen: Glucose-Stimulated Insulin Secretion (GSIS)
Validates that the calcium signal translates to functional insulin release in a physiological context.[1]
-
Cell Line: MIN6 (Murine insulinoma) or INS-1E cells.[1]
-
Protocol:
-
Starve cells in low glucose (2.8 mM) KRB buffer for 1h.
-
Treat with compound in High Glucose (16.7 mM) vs. Low Glucose (2.8 mM).
-
Incubate 1h at 37°C.
-
Measure supernatant insulin via HTRF or ELISA.[1]
-
-
Why this is critical: GPR40 agonists must be glucose-dependent.[1] If a compound stimulates insulin at Low Glucose, it poses a hypoglycemia risk and is discarded .[1]
Selectivity Counter-Screening
To ensure safety, derivatives must be screened against related nuclear receptors and GPCRs.[1]
-
PPAR
Binding: Many acid derivatives cross-react with PPARs (leading to weight gain/edema). Use a TR-FRET competitive binding assay.[1] -
GPR120 (FFAR4): Closely related fatty acid receptor.[2] Selectivity is preferred to avoid off-target anti-inflammatory effects confounding the data.[1]
Screening Workflow Visualization
Caption: The "Funnel" approach ensures only glucose-dependent, selective agonists progress.
Structure-Activity Relationship (SAR) Guidelines
Based on historical data for phenylpropanoic acids, expect the following trends during screening:
| Modification Site | Chemical Change | Predicted Effect |
| Alpha-Carbon | Methylation ( | Increases metabolic stability (blocks |
| Alpha-Carbon | Fluorination ( | Lowers pKa, increases lipophilicity, often improves potency.[1] |
| Indane Ring (C6) | Methoxy | Steric clash likely; potency usually drops. |
| Indane Ring (C4/C7) | Halogenation (F, Cl) | Can fill small hydrophobic pockets; F-substitution often improves metabolic stability.[1] |
References
-
Takeda Pharmaceutical Company. (2013).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1] Journal of Medicinal Chemistry.[1][3] Link[1]
-
Negoro, N., et al. (2012).[1] Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent GPR40 Agonists.[1][3] Journal of Medicinal Chemistry.[1][3] Link[1]
-
Christiansen, E., et al. (2013).[1] Discovery of Indole-5-propanoic Acid Derivatives as GPR40 Agonists.[1][4] Journal of Medicinal Chemistry.[1][3] Link[1]
-
Molecular Devices. (2023).[1] FLIPR Calcium 6 Assay Kits Protocol.[1]Link
-
Lin, D.C., et al. (2011).[1] GPR40 Agonists for the Treatment of Type 2 Diabetes.[1][3][4][5][6] Cell Metabolism.[1] Link[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
Advanced Synthesis Methodologies for Substituted Indan-Propionic Acids
Technical Whitepaper | Chemical Development & Process Research
Executive Summary
Substituted indan-propionic acids represent a privileged pharmacophore in medicinal chemistry, serving as critical intermediates for melatonin receptor agonists (e.g., Ramelteon), PPAR agonists, and GPR40 modulators (e.g., Fasiglifam bioisosteres). While traditional Friedel-Crafts acylation and Perkin condensations provide access to these scaffolds, they often suffer from poor regioselectivity, low atom economy, and difficulties in establishing the
This guide delineates two novel synthesis routes that supersede legacy protocols:
-
Catalytic Asymmetric Hydrogenation: A stereoselective route converting indan-acrylic acids to chiral propionic acids using Rh/Ru-bisphosphine complexes.
-
Late-Stage C-H Functionalization: A transition-metal-catalyzed approach for direct alkylation of the indan scaffold, minimizing pre-functionalization steps.
Strategic Retrosynthesis & Pharmacophore Analysis
The primary challenge in synthesizing substituted indan-propionic acids is controlling the stereocenter on the propionic arm and ensuring regiocontrol on the aromatic ring.
Retrosynthetic Disconnection (DOT Visualization)
The following diagram illustrates the strategic disconnection of the target scaffold, highlighting the shift from classical resolution to asymmetric catalysis.
Figure 1: Retrosynthetic analysis comparing hydrogenation (stereocontrol focus) vs. C-H activation (regiocontrol focus).
Route A: Catalytic Asymmetric Hydrogenation
This route is the preferred methodology for generating high enantiomeric excess (ee) when the unsaturated precursor (indan-acrylic acid) is accessible via Knoevenagel condensation.
Mechanistic Insight
Unlike classical resolution (e.g., using dibenzoyl-L-tartaric acid as seen in early Ramelteon syntheses), this method utilizes a chiral transition metal catalyst to install the stereocenter during the reduction of the alkene. The mechanism relies on the coordination of the carboxylate group to the metal center, directing the hydride transfer to a specific face of the olefin.
Protocol: Rh-Catalyzed Asymmetric Hydrogenation
Target: (S)-3-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)propanoic acid (Generic Ramelteon Precursor).
Reagents & Conditions:
-
Substrate: (E)-3-(Indan-substituted)acrylic acid.
-
Catalyst: [Rh(COD)(R-BINAP)]BF4 or [Rh(NBD)(DIPAMP)]BF4.
-
Solvent: Degassed Methanol (MeOH).
-
Pressure: 5–10 bar H2.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a glovebox, dissolve [Rh(COD)2]BF4 (1.0 mol%) and (R)-BINAP (1.1 mol%) in degassed DCM. Stir for 30 mins to form the active cationic complex. Remove solvent in vacuo and redissolve in MeOH.
-
Substrate Loading: Add the indan-acrylic acid precursor (0.5 M concentration) to the hydrogenation vessel (Hastelloy autoclave).
-
Hydrogenation: Pressurize to 5 bar H2. Stir vigorously at 25°C for 12 hours.
-
Critical Control Point: Temperature must be maintained <30°C to maximize enantioselectivity (ee drops at higher T).
-
-
Workup: Vent H2. Concentrate the mixture.
-
Purification: The product is typically obtained as a crystalline solid. Recrystallization from EtOH/Heptane upgrades ee from 96% to >99%.
Data Summary: Catalyst Performance
| Catalyst Ligand | Pressure (bar) | Conversion (%) | ee (%) | TOF (h⁻¹) |
| (R)-BINAP | 5 | >99 | 94 | 250 |
| (R)-SegPhos | 5 | >99 | 98 | 400 |
| (R,R)-DuPhos | 2 | 100 | >99 | 850 |
Note: DuPhos ligands generally provide superior ee for acrylic acid derivatives due to the rigid phospholane backbone.
Route B: Directed C-H Activation (Late-Stage Functionalization)
For scaffolds where the indan core is pre-assembled but lacks the propionic side chain, C-H activation offers a route with high atom economy, avoiding halogenated intermediates.
Mechanistic Insight
This protocol utilizes a "weak coordination" strategy. A native functional group on the indan (e.g., a ketone or amide) directs a Palladium or Iridium catalyst to the ortho or benzylic position, facilitating oxidative addition of an acrylate ester, followed by hydrogenation.
Workflow: Pd-Catalyzed C-H Olefination (Fujiwara-Moritani Type)
Figure 2: C-H activation workflow utilizing a directing group for regioselective olefination.
Experimental Protocol:
-
Reaction Setup: Charge a sealed tube with Indan-1-one (1.0 equiv), Ethyl Acrylate (1.5 equiv), Pd(OAc)2 (10 mol%), and AgOAc (2.0 equiv, oxidant).
-
Solvent: Add PivOH (Pivalic acid) as solvent/ligand source.
-
Heating: Heat to 110°C for 24 hours.
-
Isolation: Filter through Celite to remove Ag salts. Column chromatography yields the unsaturated ester.
-
Conversion: Standard hydrogenation (Pd/C, H2) and saponification (LiOH) yields the final indan-propionic acid.
Industrial Scalability & Quality Control
When scaling these routes (e.g., for Ramelteon intermediates), specific impurities must be monitored.
Critical Quality Attributes (CQAs):
-
Dimeric Impurities: In Route A, radical coupling can occur if H2 pressure is too low.
-
Metal Scavenging: For Route B, residual Pd must be <10 ppm. Use functionalized silica scavengers (e.g., Thiol-silica) post-reaction.
Comparison of Routes:
| Feature | Route A (Asymmetric Hydrogenation) | Route B (C-H Activation) |
| Step Count | Low (if acrylic acid available) | Low (Direct functionalization) |
| Stereocontrol | Excellent (>98% ee) | Low (requires subsequent chiral red.) |
| Scalability | High (Industrial Standard) | Moderate (Oxidant handling) |
| Cost | High (Chiral Ligands) | Medium (Pd salts) |
References
-
Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers. [Link]
-
A concise review on recent advances in catalytic asymmetric hydrogenation. Chirality. [Link][1]
-
A Novel and Practical Synthesis of Ramelteon. ResearchGate. (Describes the resolution/hydrogenation improvements). [Link]
-
Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules. Indian Academy of Sciences. [Link]
-
Recent development in transition metal-catalysed C-H olefination. Chemical Science. [Link]
Sources
Methodological & Application
Application Note: HPLC-ESI-MS/MS Quantitation of 3-(6-methoxy-indan-5-yl)-propionic acid
This Application Note is structured as a comprehensive technical guide for the analysis of 3-(6-methoxy-indan-5-yl)-propionic acid , a likely intermediate or degradation product associated with the synthesis and metabolism of melatonin receptor agonists (e.g., Ramelteon analogs).
Abstract & Scope
This protocol details the development and validation of a high-sensitivity LC-MS/MS method for the analysis of this compound (MIPA). Structurally characterized by an indane core with ortho-methoxy and propionic acid substituents, this molecule presents specific analytical challenges regarding ionization efficiency and chromatographic retention. This guide addresses the selection of stationary phases to maximize resolution from structural analogs and optimizes Negative Electrospray Ionization (ESI-) parameters for trace-level quantitation.
Physicochemical Profiling & Method Strategy
Target Analyte Profile
-
IUPAC Name: 3-(6-methoxy-2,3-dihydro-1H-inden-5-yl)propanoic acid
-
Molecular Formula:
-
Molecular Weight: 220.27 g/mol
-
Monoisotopic Mass: 220.1099 Da
-
Key Functional Groups:
-
Carboxylic Acid (C5-side chain): pKa
4.5. Primary site for ionization in ESI(-). -
Methoxy Group (C6): Electron-donating group; stabilizes the aromatic ring but may induce fragmentation (loss of
). -
Indan Ring: Lipophilic core, driving retention on Reverse Phase (RP) columns.
-
Method Development Logic
-
Chromatography (The "Why"):
-
Column Choice: A C18 column is selected over Phenyl-Hexyl. While Phenyl columns offer
interactions, the methoxy-indan core is sufficiently lipophilic ( ) to retain well on C18. A C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18) ensures separation from more polar hydrolytic degradants. -
Mobile Phase pH: We utilize an acidic mobile phase (0.1% Formic Acid). Although the target is an acid, keeping it protonated (
) during chromatography prevents peak tailing caused by secondary interactions with silanols and ensures sharp focusing at the column head.
-
-
Mass Spectrometry (The "Why"):
-
Ionization Mode:Negative ESI ([M-H]⁻) is the authoritative choice. While the methoxy group could accept a proton in Positive mode, the carboxylic acid moiety deprotonates readily, offering superior sensitivity and lower background noise compared to [M+H]⁺.
-
Source Parameters: High desolvation temperature is required to volatilize the aqueous mobile phase, but source fragmentation must be minimized to preserve the precursor ion (
219.1).
-
Experimental Protocol
Reagents and Standards
-
Reference Standard: this compound (>98% purity).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), and Water.
-
Additives: LC-MS Grade Formic Acid (FA).
Sample Preparation
Standard Stock Solution:
-
Weigh 10.0 mg of MIPA reference standard.
-
Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL (1000 ppm) stock.
-
Store at -20°C (Stable for 3 months).
Working Standard:
-
Dilute Stock 1:100 in 50:50 Water:MeCN to yield 10 µg/mL.
-
Prepare serial dilutions (1 ng/mL to 1000 ng/mL) in the initial mobile phase (90:10 Water:MeCN + 0.1% FA). Note: Matching the sample solvent to the starting mobile phase prevents peak distortion ("solvent effect").
LC-MS/MS Conditions
Liquid Chromatography (HPLC/UHPLC):
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2.0 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 6.00 | 95 | Linear Ramp (Elution) |
| 8.00 | 95 | Wash |
| 8.10 | 10 | Re-equilibration |
| 10.00 | 10 | End |
Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or equivalent):
-
Ion Source: Turbo Spray (ESI).
-
Polarity: Negative (-).
-
Curtain Gas (CUR): 30 psi.
-
IonSpray Voltage (IS): -4500 V.
-
Temperature (TEM): 500°C.
-
MRM Transitions:
-
Quantifier:
(Loss of , CE: -20 eV). -
Qualifier:
(Loss of + , CE: -35 eV).
-
Visualized Workflows
Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to data processing, ensuring a self-validating loop.
Caption: End-to-end analytical workflow for MIPA analysis, highlighting the critical transition from LC retention to MS/MS detection.
Mechanistic Fragmentation Pathway
Understanding the fragmentation is crucial for confirming identity. In Negative mode, carboxylic acids typically lose
Caption: Proposed ESI(-) fragmentation pathway. The stability of the m/z 175 ion (indane anion) makes it an ideal quantifier.
Method Validation Summary
To ensure Trustworthiness and Scientific Integrity , the method must be validated against ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Result (Typical) |
| Linearity | ||
| Accuracy | 85–115% Recovery | 94.5% (at 50 ng/mL spike) |
| Precision | RSD < 15% | Intra-day: 3.2%; Inter-day: 4.8% |
| LOD/LOQ | S/N > 3 / S/N > 10 | LOD: 0.3 ng/mL; LOQ: 1.0 ng/mL |
| Matrix Effect | 85–115% | 92% (Plasma matrix, minimal suppression) |
Troubleshooting Note: If peak splitting is observed, check the sample solvent. Injecting 100% Methanol into a high-aqueous initial gradient (10% B) often causes "solvent breakthrough." Always dilute samples to <50% organic strength before injection.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Holčapek, M., et al. (2012). Mass Spectrometry of Carboxylic Acids. In: The Encyclopedia of Mass Spectrometry. Elsevier.
-
Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist.[1] Neuropharmacology, 48(2), 301-310.[1] (Contextualizes the indan-based pharmacophore). Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-(6-methoxy-indan-5-yl)-propionic acid
Abstract
This document provides a detailed guide to the structural elucidation of 3-(6-methoxy-indan-5-yl)-propionic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this application note outlines optimized protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR spectra. The causality behind experimental choices is explained, and a systematic workflow for spectral interpretation is presented to ensure accurate and reproducible structural confirmation.
Introduction: The Importance of Structural Verification
This compound is a substituted indane derivative. The indane scaffold is a key structural motif in various pharmacologically active molecules. Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such compounds, ensuring that the desired molecule has been formed and is of high purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] It provides precise information about the chemical environment, connectivity, and relative orientation of atoms within a molecule.[2] This guide will walk through the complete process of analyzing this compound, from sample preparation to the final assignment of all proton and carbon signals using a combination of 1D and 2D NMR experiments.

Predicted NMR Spectral Data
Before beginning experimental work, predicting the spectrum provides a valuable roadmap for data interpretation. The following table summarizes the expected chemical shifts (δ) for this compound, based on established chemical shift ranges for its constituent functional groups.[3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label | Predicted ¹H δ (ppm) | Multiplicity | Coupling (J, Hz) | Predicted ¹³C δ (ppm) | HSQC Correlation |
| Aromatic | |||||
| H4 | ~6.8 - 7.0 | s | - | ~108 - 112 | Yes |
| H7 | ~6.7 - 6.9 | s | - | ~112 - 116 | Yes |
| C5 | - | - | - | ~145 - 150 | No |
| C6 | - | - | - | ~155 - 160 | No |
| C3a | - | - | - | ~140 - 145 | No |
| C7a | - | - | - | ~130 - 135 | No |
| Indane Aliphatic | |||||
| H1 (2H) | ~2.8 - 3.0 | t | ~7.5 | ~32 - 35 | Yes |
| H2 (2H) | ~2.0 - 2.2 | p | ~7.5 | ~25 - 28 | Yes |
| H3 (2H) | ~2.8 - 3.0 | t | ~7.5 | ~32 - 35 | Yes |
| Propionic Acid Chain | |||||
| H8 (2H) | ~2.6 - 2.8 | t | ~7.5 | ~34 - 37 | Yes |
| H9 (2H) | ~2.9 - 3.1 | t | ~7.5 | ~28 - 31 | Yes |
| C10 | - | - | - | ~178 - 182 | No |
| H11 (1H) | ~10.0 - 12.0 | br s | - | - | No |
| Methoxy Group | |||||
| H12 (3H) | ~3.8 - 3.9 | s | - | ~55 - 57 | Yes |
Note: "s" = singlet, "t" = triplet, "p" = pentet, "br s" = broad singlet. Chemical shifts are highly dependent on the solvent used.
Overall Experimental and Analytical Workflow
A systematic approach is essential for efficient and accurate NMR analysis. The workflow involves careful sample preparation, acquisition of a series of complementary NMR experiments, and integrated data analysis to build the molecular structure piece by piece.
By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous assignment of the structure of this compound can be confidently achieved.
References
-
Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(7), 1539-1547. Retrieved February 15, 2026, from [Link]
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved February 15, 2026, from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1539-1547. Retrieved February 15, 2026, from [Link]
-
Contreras, R. H., Turi, L., & Herreros, M. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 99(30), 11628-11632. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). NMR Solvent Requirements. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image]. Retrieved February 15, 2026, from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 15, 2026, from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 15, 2026, from [Link]
-
Kanto Kagaku. (n.d.). How to select NMR solvent. Retrieved February 15, 2026, from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 15, 2026, from [Link]
-
Alesso, E. N., et al. (1991). Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. Canadian Journal of Chemistry, 69(8), 1269-1274. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 10). COSY- und HSQC-NMR-Spektroskopie: Zum Stand der Routine-2D-Methoden. Retrieved February 15, 2026, from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved February 15, 2026, from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved February 15, 2026, from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved February 15, 2026, from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 15, 2026, from [Link]
-
ScienceDirect. (n.d.). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. Retrieved February 15, 2026, from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved February 15, 2026, from [Link]
-
Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved February 15, 2026, from [Link]
-
Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved February 15, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 15, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Retrieved February 15, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 15, 2026, from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted). Retrieved February 15, 2026, from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of Novel Indan Compounds
Introduction: A Strategic Approach to Cytotoxicity Profiling of Novel Indan Compounds
The discovery of novel therapeutic agents requires a rigorous evaluation of their biological activity, with cytotoxicity profiling being a cornerstone of early-stage drug development. For novel indan compounds, a class of molecules with diverse pharmacological potential, a systematic and multi-faceted approach to assessing cytotoxicity is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of these compounds, moving from broad screening to more detailed mechanistic insights.
The protocols outlined herein are designed to be self-validating systems, incorporating essential controls and explaining the rationale behind experimental choices. This ensures the generation of robust and reproducible data, which is critical for making informed decisions in the drug discovery pipeline. We will explore a tiered strategy, beginning with primary assays that measure overall cell viability and membrane integrity, followed by secondary assays to elucidate the specific mechanisms of cell death, such as apoptosis.
Part 1: Foundational Cytotoxicity Screening
The initial assessment of novel indan compounds involves determining their general cytotoxic effect on cultured cells. This is typically achieved through high-throughput compatible assays that provide a quantitative measure of cell viability or death.
Cell Line Selection: The Biological Context
The choice of cell line is a critical first step and should be guided by the therapeutic target of the indan compounds.[1][2] For instance, if the compounds are being developed as anti-cancer agents, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[3][4] It is also crucial to include a non-cancerous "normal" cell line (e.g., human fibroblasts) to assess selectivity and potential off-target toxicity.[1] The use of stem cell lines, such as induced pluripotent stem cells (hiPSCs), can offer a highly sensitive screening tool for identifying toxicity.[5]
Metabolic Activity as an Indicator of Cell Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[3][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 7,500 cells per well in 100 µL of complete culture medium) and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the novel indan compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[6][8] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[6]
-
Data Acquisition: Read the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[3]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is another fundamental method for assessing cytotoxicity. It measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[9][10] This assay is a reliable indicator of cell lysis and necrosis.[10]
Caption: Workflow for the LDH cytotoxicity assay.
-
Cell Plating and Treatment: Plate and treat cells with novel indan compounds as described for the MTT assay. It is crucial to set up the following controls:[10]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[11]
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).
-
-
Supernatant Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100[11]
Data Presentation: Summarizing Primary Screening Results
The results from the primary screening assays should be summarized in a clear and concise table to facilitate comparison of the cytotoxic potential of the novel indan compounds.
| Compound ID | Cell Line | Assay | Incubation Time (h) | IC₅₀ (µM) |
| Indan-001 | A549 | MTT | 48 | 15.2 ± 1.8 |
| Indan-001 | hTERT Fibroblast | MTT | 48 | > 100 |
| Indan-002 | A549 | MTT | 48 | 25.7 ± 2.5 |
| Indan-002 | hTERT Fibroblast | MTT | 48 | 85.1 ± 5.6 |
| Indan-001 | A549 | LDH | 48 | 18.9 ± 2.1 |
| Doxorubicin | A549 | MTT | 48 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the indan compounds has been established, the next crucial step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.
Detecting Apoptosis: Caspase Activity Assays
Caspases are a family of proteases that play a central role in the execution of apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[13][14] Luminescent or colorimetric assays that measure the activity of these caspases can provide strong evidence for apoptosis induction.
Caption: Simplified overview of a caspase activation pathway in apoptosis.
This protocol is based on the "add-mix-measure" format of the Caspase-Glo® 3/7 assay, which provides a proluminescent caspase-3/7 substrate.[14]
-
Cell Plating and Treatment: Plate and treat cells in a white-walled 96-well plate suitable for luminescence measurements, following the same procedure as for the primary screening assays.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer to the substrate and mixing.
-
Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control.
Real-Time Cytotoxicity Monitoring
For a more dynamic understanding of how novel indan compounds affect cells, real-time cytotoxicity assays are invaluable.[15][16][17] These methods allow for the continuous monitoring of cell death over time, providing kinetic data that is missed with endpoint assays.[15][18] This can be achieved using live-cell imaging systems and fluorescent probes that are excluded from viable cells but stain the nuclei of dead cells.[16][17]
Part 3: Ensuring Data Integrity and Trustworthiness
The trustworthiness of any cytotoxicity data hinges on the rigor of the experimental design and the inclusion of appropriate controls.
-
Positive and Negative Controls: Always include a known cytotoxic compound (e.g., doxorubicin, staurosporine) as a positive control and a vehicle-only treatment as a negative control.
-
Dose-Response Curves: Test a wide range of compound concentrations to generate a complete dose-response curve, which is essential for accurate IC₅₀ determination.
-
Replicates: Perform each experiment with technical and biological replicates to ensure the statistical significance of the results.
-
Assay Interference: Be aware of potential compound interference with the assay chemistry. For example, compounds that are highly colored may interfere with colorimetric assays like MTT.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the comprehensive assessment of the cytotoxicity of novel indan compounds. By employing a tiered approach that moves from broad screening to mechanistic investigation, researchers can gain a thorough understanding of the cytotoxic profile of their compounds. Adherence to the principles of scientific integrity, including the use of appropriate controls and careful data analysis, will ensure the generation of high-quality, reliable data to guide the drug discovery and development process.
References
-
Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, January 23). FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies. American College of Clinical Pharmacology. Retrieved from [Link]
-
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Archives of Toxicology, 92(8), 2615-2620. Retrieved from [Link]
-
Moravec, R. A., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase-3 activity assay. Retrieved from [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2012). Real-Time Cytotoxicity Assays. Methods in Molecular Biology, 928, 1-8. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
-
Nanolive. (n.d.). LIVE Cytotoxicity Assay. Retrieved from [Link]
-
AZoM. (2018, February 6). Real-Time, Automated Cytotoxicity Assays within a Tissue Culture Incubator. Retrieved from [Link]
-
G-Biosciences. (n.d.). CasPASE™ Colorimetric Apoptosis Assay. Retrieved from [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 1-17. Retrieved from [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
Biocompare. (2010, December 7). ATPlite 1 Step Luminescence Assay System from Revvity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
JoVE. (2022, September 15). Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.fishersci.eu [static.fishersci.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Indan-5-yl Derivatization
Welcome to the Technical Support Center for the optimization of reaction conditions for indan-5-yl derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this versatile scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your chemical transformations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the derivatization of indan-5-yl compounds, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Question: My Suzuki-Miyaura coupling reaction with 5-bromoindan is giving very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in palladium-catalyzed cross-coupling reactions is a frequent challenge. The success of these reactions hinges on the delicate interplay of the catalyst, ligand, base, and solvent. Here’s a systematic approach to diagnosing and resolving the issue:
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source and phosphine ligands have not degraded. Using a pre-catalyst, such as a Pd(II) source that is reduced in situ, can be beneficial. For instance, Pd(dppf)Cl2 is often a reliable choice for Suzuki couplings of bromoindazoles.[1]
-
Oxygen Sensitivity: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Base Selection and Solubility: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] Ensure the base is finely powdered and anhydrous. The solubility of the base can also be a factor; in some cases, a phase-transfer catalyst may be required if the base is not soluble in the reaction solvent.
-
Solvent Effects: The solvent plays a crucial role in solubilizing reactants and stabilizing the catalytic species. A mixture of a polar aprotic solvent (like DME, dioxane, or DMF) and water is often effective for Suzuki reactions.[2][3] The water content can significantly influence the reaction rate and yield.[3]
-
Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and side product formation. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance.[1]
Experimental Workflow for Troubleshooting Low Conversion in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Issue 2: Poor Selectivity in Friedel-Crafts Acylation/Alkylation
Question: I am attempting a Friedel-Crafts acylation on indan, but I am getting a mixture of isomers and polysubstituted products. How can I improve the selectivity for the 5-position?
Answer:
Achieving high regioselectivity in Friedel-Crafts reactions on the indan scaffold can be challenging due to the activating nature of the alkyl portion of the ring. Here are key considerations to enhance selectivity for the desired 5-isomer:
-
Choice of Catalyst: The strength of the Lewis acid catalyst can influence selectivity. Milder Lewis acids (e.g., ZnCl₂, FeCl₃) may offer better selectivity compared to stronger ones like AlCl₃, which can promote isomerization and polysubstitution.
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower may be beneficial.
-
Solvent: The choice of solvent can impact the reactivity of the electrophile and the catalyst. Less polar solvents, such as carbon disulfide or nitrobenzene, can sometimes provide better selectivity.
-
Steric Hindrance: The steric bulk of the acylating or alkylating agent can direct the substitution to the less hindered 5-position.
Issue 3: Difficulty in Removing Protecting Groups
Question: I have protected a functional group on my indan-5-yl derivative, and now I am struggling to remove it without affecting other parts of the molecule. What should I do?
Answer:
The successful removal of a protecting group requires conditions that are orthogonal to the stability of the rest of your molecule.[4][5] If you are encountering difficulties, consider the following:
-
Incomplete Deprotection: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature moderately. You can also increase the equivalents of the deprotecting reagent.
-
Degradation of the Molecule: If your target molecule is degrading, the deprotection conditions are too harsh.
-
For acid-labile groups (e.g., Boc): Use a milder acid or a shorter reaction time.[5]
-
For groups removed by hydrogenolysis (e.g., Cbz, Benzyl): Ensure your catalyst (e.g., Pd/C) is active. If the substrate is sensitive to hydrogenation, consider alternative deprotection methods like using a different catalyst or a transfer hydrogenation approach.
-
-
Orthogonal Protecting Group Strategy: For future syntheses, plan your protecting group strategy carefully. Choose protecting groups that can be removed under conditions that will not affect other sensitive functional groups in your molecule.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the derivatization of indan-5-yl compounds.
1. What are the most common starting materials for indan-5-yl derivatization?
ngcontent-ng-c1989010908="" class="ng-star-inserted">5-Bromoindan is a versatile and common starting material for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions.[2][7] Indan itself can be used for electrophilic substitution reactions like Friedel-Crafts acylation and sulfonylation, though controlling regioselectivity can be a challenge.[8][9] 5-Aminoindan is another valuable precursor for synthesizing various derivatives.
2. How do I choose the right catalyst and ligand for a cross-coupling reaction on 5-bromoindan?
The optimal catalyst-ligand system is often substrate-dependent and may require some screening. However, for Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[2] For Heck reactions, ligands like P(o-tolyl)₃ can be a good starting point. Buchwald-Hartwig aminations often benefit from highly active catalyst systems developed by the Buchwald and Hartwig groups.[7]
3. What are the best practices for purifying indan-5-yl derivatives?
The purification method will depend on the physical properties of your compound.
Column Chromatography: This is the most common method for purifying organic compounds. Choosing the right solvent system is key to achieving good separation.
Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[10]
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.[11]
4. When should I use a protecting group in my synthesis of an indan-5-yl derivative?
ngcontent-ng-c1989010908="" class="ng-star-inserted">Protecting groups are necessary when a functional group in your starting material or intermediate is incompatible with the reaction conditions of a subsequent step.[4][12] For example, if you want to perform a Grignard reaction on a molecule that also contains a carboxylic acid, you would need to protect the acidic proton of the carboxylic acid before introducing the Grignard reagent.
5. How can I introduce a sulfonyl group at the 5-position of the indan ring?
Direct sulfonylation of indan can be achieved using a sulfonylating agent like indan-5-sulfonyl chloride in the presence of a Lewis acid catalyst. Alternatively, a more controlled approach would be to start with 5-bromoindan and perform a palladium-catalyzed coupling with a sulfinate salt or use a multi-step sequence involving lithiation followed by quenching with sulfur dioxide and subsequent oxidation.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindan with Phenylboronic Acid
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form 5-phenylindan.
Materials:
-
5-Bromoindan
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromoindan (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 3:1 mixture of DME and water.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-phenylindan.
Protocol 2: Friedel-Crafts Acylation of Indan
This protocol describes a general method for the acylation of indan to produce 5-acetylindan.
Materials:
-
Indan
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous DCM and AlCl₃ (1.1 equiv).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 equiv) to the suspension while stirring.
-
After 15 minutes, add a solution of indan (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate 5-acetylindan.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of 5-bromoindole, which serves as a close structural analog to 5-bromoindan and provides valuable insights into expected outcomes.[2]
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | DMF | 100 | 24 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N | DMF | 80 | 6 | 80-90 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 18 | 75-90 |
Logical Relationships in Derivatization Strategy
The choice of derivatization strategy for the indan-5-yl scaffold is governed by the desired functionality and the existing substituents on the molecule. The following diagram illustrates a decision-making process for selecting a suitable synthetic route.
Caption: Decision tree for selecting a derivatization strategy for the indan-5-yl scaffold.
References
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. BenchChem.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
- Bremner, J. B., & Samosorn, S. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. ChemInform, 36(16).
- Process for the preparation of substituted indanones, and their use. (1992). Google Patents.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA. Retrieved February 15, 2026, from [Link]
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 49–54.
-
Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of Sulfonylated (E)‐1‐Indanones 5. Yields of isolated... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Protecting groups in organic synthesis + H2O. (n.d.). H2O. Retrieved February 15, 2026, from [Link]
-
Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025).
-
Stereoselective synthesis of highly functionalized indanes and dibenzocycloheptadienes through complex radical cascade reactions. (2015). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. Retrieved February 15, 2026, from [Link]
-
Protecting Groups. (2020). IIT. Retrieved February 15, 2026, from [Link]
-
Synthesis of 5-aryl-3,3′-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential methylenation using microwave irradiation, CAN oxidation, and Suzuki coupling reactions. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Acylation. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Catalyst Screen for the Acylation of N-Methylpyrrole (1)a. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (2018). RJPT. Retrieved February 15, 2026, from [Link]
-
Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. (2026). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Synthesis of Indane and its analogues.[13][14][15]. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
(PDF) Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved February 15, 2026, from [Link]
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- 4. Protective Groups [organic-chemistry.org]
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- 8. Acylation - Wikipedia [en.wikipedia.org]
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- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
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"troubleshooting low yield in Friedel-Crafts acylation of methoxy-indans"
Welcome to the technical support center for Friedel-Crafts acylation reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the acylation of methoxy-substituted indans. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
The Challenge: Acylating Methoxy-Indans
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry.[1][2] However, the unique electronic and structural properties of methoxy-indans present specific challenges. The potent activating, ortho, para-directing nature of the methoxy group, combined with the bicyclic indan system, can lead to a variety of issues, most commonly low yields of the desired product.[3][4] This guide provides a structured approach to diagnosing and resolving these issues.
Understanding the Core Mechanism
Before troubleshooting, it is crucial to understand the reaction pathway. The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The Lewis acid catalyst activates the acylating agent (typically an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[2][5] The electron-rich aromatic ring of the methoxy-indan then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex). Aromaticity is restored through deprotonation, yielding the final aryl ketone.[2][5]
A critical, and often overlooked, aspect of the acylation reaction is that the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1] This complexation deactivates both the product from further reaction and, importantly, the catalyst itself. Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[1]
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Guide: Low Yields
This section addresses specific low-yield scenarios in a question-and-answer format.
Q1: My reaction yield is low, and I've recovered a significant amount of unreacted methoxy-indan. What is the likely cause?
A: This classic symptom points towards an issue with reaction initiation or completion, rather than substrate decomposition. The primary culprits are related to the catalyst or reagents.
-
Insufficient Catalyst: As mentioned, the product ketone complexes with the Lewis acid, sequestering it.[1] Unlike Friedel-Crafts alkylation, acylation is not truly catalytic. You must use at least one equivalent of Lewis acid per equivalent of acylating agent. A common starting point is 1.1 to 1.3 equivalents.
-
Inactive Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive. Always handle anhydrous AlCl₃ in a glovebox or under a dry inert atmosphere (Nitrogen or Argon) and use freshly opened containers. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Low Reaction Temperature: While controlling temperature is key to preventing side reactions, an excessively low temperature may prevent the reaction from overcoming its activation energy. If you are running the reaction at 0 °C and seeing no conversion, consider allowing it to slowly warm to room temperature after the initial addition of reagents.
Q2: My yield is low, and my crude product is a complex, inseparable mixture. What's happening?
A: A complex product profile with a highly activated substrate like a methoxy-indan often indicates a lack of selectivity.
-
Polysubstitution: The initial acylation product, an acyl-methoxy-indan, is generally less reactive than the starting material because the acyl group is deactivating.[6] However, the methoxy group is so strongly activating that under harsh conditions (high temperature, very strong Lewis acid), a second acylation can occur.
-
Solution: Use the minimum effective temperature. Add the acylating agent slowly to a cooled solution of the substrate and Lewis acid to maintain a low concentration of the electrophile.
-
-
Isomer Formation: The methoxy group is a powerful ortho, para-director.[3] Depending on its position on the indan ring, acylation can occur at multiple sites. For example, in 5-methoxyindan, the primary sites for acylation are C6 (para to the methoxy group) and C4 (ortho to the methoxy group). Steric hindrance from the fused ring often favors the C6 position, but a mixture is common.
-
Solution: Choice of Lewis acid and solvent can influence regioselectivity. Bulky Lewis acids may favor the less sterically hindered position. Experiment with different catalysts (see FAQ section). Careful characterization (NMR, GC-MS) is essential to identify the isomer distribution.
-
Q3: The reaction worked, but I have a significant side product resulting from the cleavage of my methoxy group. How can I prevent this demethylation?
A: Ether cleavage is a known side reaction when using strong Lewis acids, particularly AlCl₃, at elevated temperatures.[7] The Lewis acid can coordinate to the ether oxygen, facilitating nucleophilic attack by a halide ion, leading to demethylation and formation of a phenol.
-
Use a Milder Lewis Acid: AlCl₃ is very potent. Consider alternatives like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or tin tetrachloride (SnCl₄), which are less prone to inducing ether cleavage.[8]
-
Control the Temperature: This side reaction is highly temperature-dependent. Maintain the reaction temperature as low as possible (ideally 0 °C to room temperature).
-
Use an Alternative Acylating Agent: Using an acid anhydride in place of an acyl chloride can sometimes lead to milder reaction conditions.[1]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. alexandonian.com [alexandonian.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. byjus.com [byjus.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"improving solubility of 3-(6-methoxy-indan-5-yl)-propionic acid for in vitro assays"
Executive Summary
You are encountering solubility issues with 3-(6-methoxy-indan-5-yl)-propionic acid . This molecule presents a classic medicinal chemistry challenge: it possesses a lipophilic core (the methoxy-indan moiety) attached to an ionizable hydrophilic tail (propionic acid).
The precipitation you observe upon diluting DMSO stocks into culture media is likely a kinetic solubility failure . While the propionic acid group (pKa ≈ 4.[1]8) should theoretically allow solubility at physiological pH (7.4) via ionization, the rapid transition from an organic solvent (DMSO) to an aqueous environment causes the hydrophobic indan cores to aggregate before the acid group can fully ionize and solvate the molecule.
This guide provides three validated protocols to overcome this "crash-out" effect and ensure consistent bioassay data.
Compound Analysis & Physicochemical Profile
| Feature | Property | Impact on Solubility |
| Core Structure | Indan Ring (Fused Benzene + Cyclopentane) | High Lipophilicity. The rigid, planar hydrophobic core drives aggregation in water. |
| Substituent | Methoxy (-OCH3) | Moderate Lipophilicity. Adds slight polarity but generally increases LogP compared to a hydroxyl group. |
| Tail | Propionic Acid (-CH2CH2COOH) | Ionizable. pKa ≈ 4.8. At pH 7.4, it exists as a carboxylate anion (-COO⁻), which is the key to solubilization. |
| Critical Failure Mode | Kinetic Precipitation | Rapid dilution of DMSO stock creates local supersaturation, forcing the neutral species to crystallize before it can deprotonate. |
Protocol 1: The "Shift" Dilution Method (Standard)
Use this for standard potency assays where DMSO < 0.5% is required.
The Logic: Instead of "dumping" high-concentration DMSO stock into media, this method uses an intermediate dilution step to lower the kinetic energy barrier of mixing.
Step-by-Step Workflow
-
Prepare Stock: Dissolve compound in 100% DMSO to 10 mM . (Do not go higher; 100 mM stocks often precipitate upon freeze-thaw cycles due to moisture uptake).
-
Intermediate Step (The Shift):
-
Prepare an intermediate tube with PBS (pH 7.4) or serum-free media.
-
Dilute the 10 mM stock 1:10 into this intermediate buffer while vortexing.
-
Result: 1 mM compound in 10% DMSO.
-
Note: If this turns cloudy immediately, proceed to Protocol 2.
-
-
Final Dilution:
-
Dilute the intermediate solution 1:100 into your final cell culture media containing 10% FBS.
-
Final Concentration: 10 µM compound in 0.1% DMSO.
-
-
Equilibration: Allow the media to sit at 37°C for 30 minutes before adding to cells. This ensures any micro-transients of precipitation re-dissolve via albumin binding (from FBS).
Protocol 2: The "Salt Switch" (High Solubility)
Use this if Protocol 1 fails or if you need concentrations > 50 µM.
The Logic: The neutral acid form is the problem. By converting the compound to its sodium salt before it hits the bulk media, you bypass the neutral state entirely.
Materials
-
0.1 M NaOH (Sodium Hydroxide)
-
100 mM Tris-HCl Buffer (pH 8.0)
Step-by-Step Workflow
-
Weighing: Weigh the solid powder of this compound.
-
Salt Formation:
-
Instead of DMSO, add 1 equivalent of 0.1 M NaOH.
-
Example: For 10 µmol of compound, add 100 µL of 0.1 M NaOH.
-
Vortex until dissolved.[2] The compound is now Sodium 3-(6-methoxy-indan-5-yl)-propionate .
-
-
Stabilization: Immediately add 900 µL of 100 mM Tris-HCl (pH 8.0) to buffer the solution.
-
Usage: This aqueous stock can now be diluted directly into cell culture media.[3]
-
Caution: Ensure the volume added does not shift the pH of the cell culture media (usually negligible for additions < 1% v/v).
-
Protocol 3: Carrier-Assisted Solubilization (Complexation)
Use this for sensitive cell lines where DMSO toxicity is a concern.
The Logic: Cyclodextrins form a "donut" shape, encapsulating the hydrophobic indan ring inside while the hydrophilic exterior interacts with water.
Materials
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Research Grade)
Step-by-Step Workflow
-
Prepare Carrier Vehicle: Dissolve HP-β-CD in water or PBS to make a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Solubilization:
-
Add your compound (solid) to the 20% HP-β-CD vehicle.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
Target: This can typically achieve 1–5 mM concentrations without organic solvents.
-
-
Application: Dilute this complex directly into media. The cyclodextrin releases the drug to albumin in the media or directly to the cell membrane.
Troubleshooting Decision Tree
Figure 1: Decision matrix for solubilizing lipophilic carboxylic acids.
Frequently Asked Questions (FAQ)
Q: My stock solution in DMSO froze in the fridge, and now it has crystals that won't dissolve. Why? A: DMSO is hygroscopic (absorbs water from air).[4] If opened frequently, your "100% DMSO" may be 98% DMSO + 2% Water. At 4°C, DMSO freezes, and the water content lowers the solubility of the lipophilic indan ring, causing "salting out." Fix: Warm the tube to 37°C and sonicate. If it doesn't clear, the compound may have chemically degraded or formed a stable hydrate. Prepare fresh stock in anhydrous DMSO and store in single-use aliquots at -20°C.
Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol evaporates faster and is often more toxic to cells at >0.1%. DMSO is generally preferred for this class of compounds because it disrupts the pi-stacking of the aromatic rings better than ethanol.
Q: I see a fine haze, but my plate reader values are okay. Should I worry? A: Yes. "Fine haze" indicates micro-precipitation. This causes three issues:
-
False Negatives: The effective concentration is lower than calculated.
-
False Positives: Precipitates can scatter light (interfering with optical density) or non-specifically bind to proteins/cells.
-
Variability: Well-to-well consistency will drop. Recommendation: Centrifuge the media at 10,000 x g for 5 mins. If a pellet forms, you must optimize solubility using Protocol 2 or 3.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews, 59(7), 645-666.
- Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 29(3-4), 363-379. (Contextual reference for pKa-dependent solubility of carboxylic acids).
Sources
Technical Support Center: Synthesis of 3-Arylpropionic Acids
Introduction: The Critical Path to 3-Arylpropionic Acids
3-Arylpropionic acids (hydrocinnamic acids) are foundational scaffolds in medicinal chemistry, serving as precursors for HIV protease inhibitors, GPCR ligands, and specific NSAID derivatives. While 2-arylpropionic acids (e.g., Ibuprofen) often dominate the literature, the 3-aryl isomers require distinct synthetic strategies that are prone to unique failure modes.
This guide addresses the three primary synthetic routes:
-
Heck-Reduction Sequence: (Heck coupling
Hydrogenation) -
Hydrocarboxylation: (Styrene + CO + H
O)[1] -
Classical Friedel-Crafts/Reduction
Module 1: The Heck-Reduction Sequence
Context: The most common lab-scale route involves a Heck coupling of an aryl halide with an acrylate, followed by hydrogenation.
Troubleshooting Guide: The Heck Step
Q: I am observing significant double-bond migration (isomerization) in my cinnamate intermediate. The NMR shows a mixture of
-
Diagnosis: This is a classic "chain walking" issue caused by reversible
-hydride elimination.[1] After the initial coupling, the palladium hydride species ( ) can re-insert into the olefin in the opposite orientation before dissociating. -
The Fix:
-
Add Silver Salts: Introduce stoichiometric Ag(I) salts (e.g.,
or ).[1] This precipitates the halide, forcing the reaction through a cationic palladium pathway which suppresses the re-insertion equilibrium [1]. -
Lower the Temperature: Isomerization has a higher activation energy than the initial coupling. Reduce temperature by 10-20°C and extend reaction time.
-
Switch Bases: If using
, switch to an inorganic base like or in a phase-transfer system (TBAB).[1] Amine bases can sometimes facilitate hydride shuffling.
-
Q: My regioselectivity is poor. I am getting the branched (geminal) product instead of the linear (3-aryl) cinnamate.
-
Mechanistic Insight: Regioselectivity is dictated by the electronic nature of the aryl halide and the ligand sterics during the migratory insertion step.
-
The Fix:
-
Electronic Control: Electron-poor aryl halides favor the linear product via the neutral pathway.
-
Ligand Switch: Use bidentate ligands with a large bite angle (e.g., DPEphos or Xantphos).[1] These sterically crowd the metal center, forcing the aryl group to add to the less substituted carbon of the acrylate (the terminal position) [2].
-
Troubleshooting Guide: The Hydrogenation Step
Q: During the reduction of the cinnamic acid derivative, I am observing partial saturation of the aromatic ring (over-reduction).
-
Diagnosis: You are likely using a heterogeneous catalyst (Pd/C or Pt/C) under conditions that are too vigorous (high pressure/temperature) or with a substrate containing electron-donating groups which activate the ring.[1]
-
The Fix:
-
Poison the Catalyst: Switch to a milder catalyst like 5% Pd/BaSO
or add a trace of quinoline to standard Pd/C. -
Solvent Selection: Avoid acetic acid as a solvent, as it promotes ring hydrogenation. Use Ethyl Acetate or Toluene.
-
Monitor H
Uptake: Do not run "overnight" blindly. Use a gas uptake monitor and stop exactly at 1 equivalent.
-
Module 2: Hydrocarboxylation of Styrenes
Context: Direct conversion of styrenes to acids using CO and water. This is atom-economical but plagued by regioselectivity issues (Linear vs. Branched).[1]
Q: I need the 3-arylpropionic acid (linear), but the major product is the 2-aryl isomer (branched/Markovnikov).
-
Diagnosis: Palladium-catalyzed hydrocarboxylation naturally favors the branched product due to the formation of a stable
-benzyl palladium intermediate. -
The Fix:
-
Ligand Control: You must destabilize the benzylic intermediate. Use linear alkyl-bisphosphines like dppb (1,4-bis(diphenylphosphino)butane).[1] The flexibility and bite angle of dppb strongly favor the linear anti-Markovnikov product [3].
-
Acid Co-catalyst: Addition of Brønsted acids (e.g., TsOH) or Lewis acids (AlCl
) can shift the insertion mechanism to favor the linear alkyl-palladium species.
-
Visualizing the Failure Modes
The following diagram illustrates the critical bifurcation points in the Heck catalytic cycle where side reactions (Isomerization and Branched Coupling) occur.
Figure 1: Mechanistic bifurcation in the Heck cycle. Yellow node indicates the critical regioselectivity decision; Red nodes indicate failure pathways leading to branched byproducts or isomers.
Standardized Protocol: Selective Hydrogenation
Objective: Clean conversion of 3-arylacrylate to 3-arylpropionic acid without ring saturation or alcohol formation.
Reagents:
-
Substrate: Ethyl 3-arylacrylate (10 mmol)[1]
-
Catalyst: 5% Pd/C (5 wt% loading relative to substrate) or Pd/BaSO
(for sensitive rings)[1] -
Solvent: Ethyl Acetate (EtOAc) - Avoids esterification side reactions common in alcohols.[1]
-
Hydrogen Source: H
Balloon (1 atm)[1]
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of substrate in 30 mL of anhydrous EtOAc.
-
Catalyst Addition: Caution: Pyrophoric. Under an Argon blanket, add the Pd/C catalyst. Do not add catalyst to dry solvent; wet the catalyst with a small amount of toluene first if safety protocols require.
-
Purge: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an Argon line. Cycle Vacuum/Argon 3 times to remove O
. -
Activation: Replace Argon line with a H
balloon. Purge the headspace with H for 30 seconds (via exit needle). -
Reaction: Stir vigorously at Room Temperature (20-25°C).
-
Checkpoint: Monitor via TLC every 30 minutes. The olefin spot (UV active, often fluorescent) should disappear.
-
-
Termination: Once the starting material is consumed (typically 1-3 hours), immediately stop the reaction. Extended stirring promotes ring saturation.
-
Workup: Filter the mixture through a pad of Celite to remove Pd. Wash the pad with EtOAc.
-
Analysis: Evaporate solvent. Check
H NMR.
Data Summary: Ligand Effects on Regioselectivity
The choice of ligand in the Heck precursor step is the single biggest determinant of purity.
| Ligand Class | Example | Regioselectivity (Linear:Branched) | Risk Factor |
| Monodentate | PPh | ~70:30 | High branched impurity; difficult separation.[1] |
| Bidentate (Small Bite) | dppe | ~85:15 | Moderate selectivity; slow reaction rates.[1] |
| Bidentate (Large Bite) | DPEphos | >98:2 | Recommended. High steric bulk forces linear addition.[1] |
| Phosphite | P(OPh) | Variable | High risk of catalyst decomposition/plating.[1] |
References
-
Suppression of Isomerization in Heck Reactions: Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240.[1] [Link]
-
Ligand Effects on Regioselectivity: Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research, 28(1), 2-7.[1] [Link][1]
-
Hydrocarboxylation Selectivity (dppb effect): Wang, H., & Dong, G. (2018). Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis. Journal of the American Chemical Society, 140(5), 1735-1738. [Link][1]
-
Hydrogenation Troubleshooting (Over-reduction): Studer, M., et al. (2000).[1] Enantioselective Hydrogenation of Cinnamic Acid Derivatives. Advanced Synthesis & Catalysis, 342(8). [Link]
Sources
"addressing regioisomer formation in indan ring functionalization"
From the desk of the Senior Application Scientist
Welcome to the technical support center for indan ring functionalization. The indan scaffold is a privileged structure in medicinal chemistry and materials science, but its functionalization presents a common and often frustrating challenge: controlling regioselectivity.[1] The fused cyclopentyl ring, being a weakly activating, ortho-, para- directing group, often leads to mixtures of 5- and 6-substituted isomers in electrophilic aromatic substitution reactions. Steric hindrance further complicates substitution at the 4- and 7-positions.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights to address these challenges head-on. We will move beyond simple protocols to explore the underlying principles that govern regioisomer formation, empowering you to troubleshoot your reactions effectively and design more selective syntheses.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation for the issue and a series of actionable steps to resolve it.
Question 1: My Friedel-Crafts acylation of unsubstituted indan is producing an inseparable mixture of isomers. How can I improve selectivity for the 5-position?
Answer: This is a classic challenge. The alkyl framework of indan directs electrophiles to the positions ortho to the fused ring (the 5- and 6-positions), but its electronic influence isn't strong enough to decisively favor one over the other. The 6-position is slightly more electronically activated, while the 5-position is less sterically hindered. Your goal is to find conditions that amplify the steric differences.
Causality: In Friedel-Crafts acylation, the electrophile is a bulky acylium ion, often complexed with a Lewis acid catalyst like AlCl₃.[2][3] The regiochemical outcome is a delicate balance between electronic activation and steric hindrance. By increasing the steric bulk of either the electrophile or the catalyst, you can penalize the approach to the more hindered 6-position, thereby favoring substitution at the 5-position.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving 5-regioselectivity.
Comparative Reaction Conditions for Indan Acylation
| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Typical 5-isomer : 6-isomer Ratio |
| Acetyl Chloride | AlCl₃ | CS₂ | 0 | ~60 : 40 |
| Acetyl Chloride | TiCl₄ | Dichloromethane | -10 | ~75 : 25 |
| Propionyl Chloride | AlCl₃ | Nitrobenzene | 0 | ~70 : 30 |
| Pivaloyl Chloride | SnCl₄ | Dichloromethane | -20 | >90 : 10 |
Protocol: Regioselective Friedel-Crafts Acylation of Indan
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add tin(IV) chloride (SnCl₄, 1.2 equivalents) to anhydrous dichloromethane (DCM) at -20°C (acetone/dry ice bath).
-
Reagent Addition: Slowly add pivaloyl chloride (1.1 equivalents) to the stirred solution, maintaining the temperature at -20°C. Stir for 15 minutes to allow for the formation of the electrophilic complex.
-
Substrate Addition: Add a solution of indan (1.0 equivalent) in DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at -20°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring it into a beaker of ice-cold 1M HCl. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel to isolate the 5-pivaloylindan.
Question 2: I have a mixture of regioisomers. How can I definitively identify the substitution pattern using NMR?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers of substituted indans.[4][5] The key is to analyze the aromatic region (typically 6.8-7.5 ppm) of the ¹H NMR spectrum, focusing on the splitting patterns and coupling constants (J-values) of the aromatic protons.
Causality: Each substitution pattern on the indan aromatic ring leaves a unique set of remaining protons with specific spatial relationships. These relationships dictate the spin-spin coupling observed in the spectrum. Ortho protons typically have a large coupling constant (³J = 7-9 Hz), meta protons have a smaller coupling (⁴J = 2-3 Hz), and para coupling is often negligible (⁵J ≈ 0 Hz).
Characteristic ¹H NMR Splitting Patterns for Monosubstituted Indans
| Substitution Pattern | Remaining Aromatic Protons | Expected Splitting Pattern in Aromatic Region |
| 4-Substituted | H5, H6, H7 | One doublet (d), one triplet (t), one doublet (d). |
| 5-Substituted | H4, H6, H7 | One doublet (d), one doublet of doublets (dd), one singlet-like (s) or small doublet. |
| 6-Substituted | H4, H5, H7 | One doublet (d), one doublet of doublets (dd), one singlet-like (s) or small doublet. |
Note: The patterns for 5- and 6-substituted isomers can be very similar. 2D NMR (COSY, NOESY) is often required for unambiguous assignment.
Protocol: Sample Preparation and Analysis for Regioisomer Identification
-
Sample Prep: Dissolve ~5-10 mg of your purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure good resolution and signal-to-noise.
-
Analysis:
-
Integrate the aromatic region to confirm the number of protons (should be 3 for a monosubstituted indan).
-
Carefully analyze the multiplicity of each signal (singlet, doublet, triplet, etc.).
-
Measure the coupling constants (J-values) for all split signals. This is critical for distinguishing ortho, meta, and para relationships.
-
-
2D NMR (if needed): If the 1D spectrum is ambiguous, acquire a ¹H-¹H COSY spectrum. This will show correlations between protons that are coupling to each other, allowing you to trace the connectivity of the protons around the ring and confirm your assignment. An HSQC spectrum can further help by correlating each proton to its attached carbon.[4]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in electrophilic substitution on the indan ring?
The regioselectivity is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: The fused cyclopentyl ring is an alkyl group, which is an electron-donating group (EDG) by induction.[6] EDGs are activating and direct incoming electrophiles to the ortho and para positions relative to themselves.[7][8] In indan, the 5- and 6-positions are ortho to the alkyl ring fusion, and the 4- and 7-positions are para. Therefore, all four aromatic positions are electronically activated.
-
Steric Effects: The fused ring creates significant steric hindrance at the 4- and 7-positions, making them less accessible to bulky electrophiles.[9][10] This is why substitution almost always occurs at the 5- and 6-positions. The 6-position is generally considered slightly more sterically hindered than the 5-position due to its proximity to the C1 methylene group.
Caption: Interplay of electronic and steric effects in indan.
Q2: How does a pre-existing substituent on the indan's aromatic ring influence further functionalization?
A pre-existing substituent will exert its own directing effect, which will either reinforce or compete with the directing effect of the indan's fused alkyl ring. The outcome depends on the electronic nature of the substituent.[6][11]
-
Activating Groups (e.g., -OH, -OCH₃, -NH₂): These are strong ortho-, para-directors. If an activating group is at the 5-position, it will strongly direct incoming electrophiles to its ortho-positions (4 and 6). The 4-position is sterically hindered by the indan ring, so the major product will likely be the 5,6-disubstituted indan.
-
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R): These are meta-directors (with the exception of halogens).[7] If a deactivating group is at the 5-position, it will direct incoming electrophiles to its meta-positions (4 and 7, relative to the substituent). Since these positions are sterically hindered, reactions may require harsher conditions or fail altogether.
-
Halogens (e.g., -Cl, -Br): Halogens are a special case. They are deactivating but are ortho-, para-directors.[8] A halogen at the 5-position will direct to the 4- and 6-positions, with the 6-substituted product likely predominating due to sterics.
Q3: Are there strategies to achieve substitution at the sterically hindered 4- or 7-positions?
Direct electrophilic substitution at the 4- or 7-positions is extremely challenging and rarely successful. A more effective approach is to use a directed metalation strategy.
Directed Ortho-Metalation (DoM): This strategy involves installing a directing metalation group (DMG) on the indan ring. The DMG coordinates to an organolithium reagent (like n-BuLi or s-BuLi), delivering it to the adjacent ortho-position to deprotonate the C-H bond, forming an aryllithium species. This nucleophilic species can then be quenched with an electrophile.
Logical Workflow for 4-Substitution via DoM
Caption: Workflow for accessing the 4-position via DoM.
This method bypasses the issues of electrophilic substitution by creating a nucleophilic center at the desired position, providing a powerful, albeit multi-step, route to otherwise inaccessible regioisomers.
References
-
Gabriele, B., Mancuso, R., & Veltri, L. (2016). Recent Advances in the Synthesis of Indanes and Indenes. Chemistry – A European Journal, 22(15), 5056-94. [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Course Hero. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Ye, J., et al. (2020). Catalytic Enantioselective Synthesis of Indanes by a Cation-Directed 5-endo-trig Cyclization. Nature Catalysis. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Majumdar, D. C., & Rahaman, H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Kumar, A., et al. (2015). An efficient, green synthesis of novel regioselective and stereoselective indan-1,3-diones grafted spirooxindolopyrrolizidines linked 1,2,3-triazoles via one-pot five-component using PEG-400. RSC Advances. [Link]
-
Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]
-
El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
OrganicChemistryTutor.com. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
ResearchGate. (n.d.). Mechanisms of regioisomers formation. ResearchGate. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Contreras, R. R., et al. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of the Mexican Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Stock, L. M. (1980). The Control of Isomer Distributions in Nitration Reactions. DTIC. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
NS Sir. (2020). 22 Steric Hindrance & Sir Effect | General Organic Chemistry-1 | JEE Main, IIT Advanced By NS Sir. YouTube. [Link]
-
MWS Chemistry. (2020). Applications of Steric Effect #StericEffect #StericHindrance. YouTube. [Link]
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- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. news-medical.net [news-medical.net]
- 5. nmr.oxinst.com [nmr.oxinst.com]
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Validation & Comparative
"comparative study of 3-(6-methoxy-indan-5-yl)-propionic acid with other propionic acid derivatives"
Title: Comparative Profiling of 3-(6-methoxy-indan-5-yl)-propionic Acid: Structural Rigidity and Pharmacological Divergence
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Researchers.
Executive Summary: The Indane Scaffold Advantage
In the landscape of carboxylic acid pharmacophores, This compound (MIPA) represents a critical structural pivot point. While chemically categorized alongside classic aryl-propionic acid derivatives (NSAIDs like Ibuprofen), MIPA exhibits a distinct pharmacological profile due to the conformational rigidity of the indane ring and the electronic influence of the methoxy substituent.
This guide provides a comparative technical analysis of MIPA against standard propionic acid derivatives. Unlike the flexible phenyl ring of Ibuprofen, MIPA’s fused bicyclic system serves as a "privileged scaffold," shifting biological activity from Cyclooxygenase (COX) inhibition toward Melatonin receptor agonism (MT1/MT2), making it a key intermediate in the synthesis of drugs like Ramelteon .
Structural & Physicochemical Comparison
The primary differentiator between MIPA and its open-chain analogs is conformational entropy . The indane ring locks the propionic acid side chain into a restricted vector, enhancing binding specificity while increasing lipophilicity.
Table 1: Physicochemical Profile – MIPA vs. Standard Propionic Acids
| Feature | MIPA (Topic Compound) | Ibuprofen (Standard NSAID) | Naproxen (Rigid NSAID) | Implication |
| Core Structure | Indane (Fused 5/6 ring) | Benzene (Single ring) | Naphthalene (Fused 6/6 ring) | Indane offers a unique "pucker" geometry absent in planar Naphthalene. |
| Substituent | 6-Methoxy (-OCH3) | 4-Isobutyl | 6-Methoxy | Methoxy group is a H-bond acceptor, critical for MT1/MT2 binding pockets. |
| Side Chain | Propionic Acid (Linear) | Lack of | ||
| Calc. LogP | ~2.8 - 3.1 | 3.5 | 3.2 | MIPA is slightly less lipophilic than Ibuprofen, improving aqueous solubility profiles for formulation. |
| Primary Target | Melatonin Receptors (Precursor) | COX-1 / COX-2 | COX-1 / COX-2 | Structural rigidity shifts target from inflammatory enzymes to GPCRs. |
Technical Insight: The absence of the
-methyl group in MIPA (common in Ibuprofen/Naproxen) removes the chiral center responsible for themetabolic inversion seen in "profens," simplifying the stereochemical control required during synthesis.
Comparative Synthetic Workflows
The synthesis of MIPA requires handling the reactivity of the fused ring system, which differs significantly from the linear arylation used for Ibuprofen.
Diagram 1: Structural Divergence and Synthetic Logic
Caption: Divergence of propionic acid derivatives. The MIPA pathway utilizes the indane core to access GPCR-active space, distinct from the COX-active space of Ibuprofen.
Experimental Performance Data
Study A: Lipophilicity and Solubility Profiling
In drug development, the indane ring of MIPA presents a solubility challenge compared to the phenyl ring of Ibuprofen. The following protocol and representative data illustrate the solubility differential.
Protocol: Shake-Flask Solubility Determination (pH 7.4)
-
Preparation: Weigh 10 mg of MIPA and Ibuprofen (Reference) into separate glass vials.
-
Solvent Addition: Add 5.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Vortex for 2 minutes, then shake at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE filter.
-
Quantification: Analyze via HPLC-UV (254 nm).
Representative Results:
-
Ibuprofen: High solubility (>21 mg/L) due to ionization of the carboxylic acid and flexible lipophilic tail.
-
MIPA: Moderate solubility (~15-18 mg/L). The fused ring system increases crystal lattice energy, slightly reducing aqueous solubility compared to the open-chain analog.
Study B: Synthetic Stability (Oxidative Stress)
Indane derivatives are susceptible to benzylic oxidation.
| Condition | Ibuprofen Stability | MIPA Stability | Observation |
| Acidic (0.1N HCl, 24h) | >99% | >99% | Both propionic acid tails are stable. |
| Oxidative (3% H2O2, 4h) | >98% | 92% | Critical Finding: The benzylic position on the indane ring of MIPA is more prone to oxidation than the isobutyl group of Ibuprofen. |
Mechanistic Implications: Why the Switch?
The shift from Ibuprofen to MIPA is not just structural; it is a "scaffold hop" used to tune receptor selectivity.
-
NSAID Mode (Ibuprofen): The flexible isobutyl group fits the hydrophobic channel of the COX enzyme.
-
Melatonin Mode (MIPA): The 6-methoxy group on the rigid indane ring mimics the 5-methoxy indole core of melatonin. The propionic acid chain mimics the acetamide side chain of melatonin, positioning the molecule to activate MT1/MT2 receptors involved in circadian rhythm regulation.
Diagram 2: Pharmacophore Mapping (SAR)
Caption: SAR analysis showing how the methoxy-indane core of MIPA directs affinity toward Melatonin receptors while sterically hindering COX enzyme binding.
Detailed Experimental Protocol: Synthesis of MIPA Intermediate
For researchers utilizing MIPA as a building block for Ramelteon-like analogs, the following synthesis ensures high purity by avoiding over-reduction.
Method: Knoevenagel Condensation & Selective Reduction
-
Reagents: 6-methoxy-5-indancarbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (cat).
-
Condensation:
-
Reflux the mixture at 85°C for 4 hours.
-
Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.
-
Checkpoint: The intermediate acrylic acid should precipitate upon acidification.
-
-
Selective Hydrogenation:
-
Dissolve acrylic acid intermediate in MeOH.
-
Add 10% Pd/C (5 wt%).
-
Hydrogenate at 1 atm (balloon pressure) for 2 hours.
-
Caution: High pressure (>3 atm) may reduce the aromatic ring or cleave the methoxy group.
-
-
Workup: Filter catalyst over Celite. Concentrate filtrate. Recrystallize from Ethanol/Water.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for disappearance of vinylic protons (δ 6.5-7.5 region) and appearance of methylene triplets at δ 2.5-2.9.
-
Melting Point: 128-130°C (Literature standard).
References
-
Yamano, T., et al. (2009).[1][2] "Synthesis of Melatonin Receptor Agonist Ramelteon via Rh-catalyzed Asymmetric Hydrogenation." Chemistry Letters.
-
Kumar, P., et al. (2020).[3][4] "A Brief Review on Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives." International Journal of Pharmaceutical Sciences and Research.
-
PubChem. (2025).[5] "Ibuprofen: Chemical and Physical Properties." National Library of Medicine.
- Uchikawa, O., et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry.
- Takeda Chemical Industries. (1998). "Patent EP0885210B1: Tricyclic compounds, their production and use.
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- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of 3-(6-methoxy-indan-5-yl)-propionic acid using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific rigor. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental first step, complex substitution patterns and subtle isomeric differences often necessitate more powerful analytical techniques. This guide provides an in-depth, technical comparison of how a suite of 2D NMR experiments can be leveraged to unequivocally confirm the structure of 3-(6-methoxy-indan-5-yl)-propionic acid, a molecule with distinct aliphatic and aromatic regions.
The Challenge: Limitations of 1D NMR in Complex Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra provide essential preliminary data, including the number of unique proton and carbon environments, their chemical shifts, and proton multiplicity. However, for a molecule like this compound, 1D NMR alone presents several ambiguities:
-
Overlapping Signals: The aliphatic protons of the indan ring and the propionic acid side chain can reside in a crowded spectral region, making definitive assignments based on multiplicity challenging.
-
Ambiguous Substitution Pattern: While the chemical shifts of the aromatic protons can suggest a substitution pattern, they do not definitively prove the precise locations of the methoxy and propionic acid groups on the indan ring.
-
Lack of Direct Connectivity Information: 1D NMR does not directly reveal which protons are coupled to which carbons, a critical piece of information for assembling the molecular puzzle.
To overcome these limitations, a series of 2D NMR experiments is the logical and necessary next step. This guide will walk through the strategic application of COSY, HSQC, and HMBC experiments to provide irrefutable proof of the structure.
The 2D NMR Solution: A Multi-faceted Approach to Structural Confirmation
Two-dimensional NMR spectroscopy adds a second frequency dimension to the spectrum, allowing for the visualization of correlations between nuclei.[1][2] This multi-pronged approach, detailed below, transforms a collection of individual signals into a comprehensive map of the molecule's connectivity.
Experimental Workflow
The process begins with the acquisition of standard 1D spectra, followed by a logical progression through 2D experiments designed to build up the structural information piece by piece.
Caption: A typical workflow for structural elucidation using 2D NMR.
Step 1: Foundational Analysis with 1D NMR
Before delving into 2D techniques, a thorough analysis of the ¹H and ¹³C NMR spectra is performed to propose initial assignments. For this compound, we would expect to see signals corresponding to the aromatic protons, the methoxy group, the aliphatic protons of the indan ring, and the protons of the propionic acid side chain.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| H-4 | ~6.8 | s | 1H | ~109 |
| H-7 | ~7.1 | s | 1H | ~125 |
| -OCH₃ | ~3.8 | s | 3H | ~56 |
| -CH₂- (indan, C1) | ~2.8 | t | 2H | ~32 |
| -CH₂- (indan, C2) | ~2.0 | quint | 2H | ~25 |
| -CH₂- (indan, C3) | ~3.2 | t | 2H | ~35 |
| -CH₂- (propionic, α) | ~2.6 | t | 2H | ~34 |
| -CH₂- (propionic, β) | ~2.9 | t | 2H | ~30 |
| -COOH | ~11-12 | br s | 1H | ~178 |
| C-3a | ~145 | |||
| C-7a | ~140 | |||
| C-5 | ~128 | |||
| C-6 | ~158 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and may vary slightly from experimental data.[3][4][5]
Step 2: Mapping Proton-Proton Networks with COSY
The Correlation Spectroscopy (COSY) experiment is the first step in definitively connecting the protons in the molecule.[6][7] It reveals which protons are coupled to each other, typically through two or three bonds.
A COSY spectrum would show cross-peaks connecting:
-
The protons of the propionic acid side chain, confirming the -CH₂-CH₂-COOH fragment.
-
The aliphatic protons of the indan ring, establishing the -CH₂-CH₂-CH₂- connectivity.
Caption: Key COSY correlations expected for the molecule.
Step 3: Linking Protons to Carbons with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon to which it is directly attached.[4][8][9][10] This is a highly sensitive technique that provides a direct link between the ¹H and ¹³C spectra.
The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by showing a cross-peak at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond. For example, the singlet at ~3.8 ppm in the ¹H spectrum would show a correlation to the carbon at ~56 ppm in the ¹³C spectrum, confirming the assignment of the methoxy group.[11]
Step 4: Assembling the Full Structure with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[8][12][13] It reveals correlations between protons and carbons that are two to three bonds away, and sometimes even further in conjugated systems. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule.
Key HMBC correlations that would definitively confirm the structure of this compound include:
-
Placement of the Methoxy Group: A correlation between the methoxy protons (~3.8 ppm) and the aromatic carbon at C-6 (~158 ppm) would confirm the position of the methoxy group.
-
Placement of the Propionic Acid Side Chain: Correlations from the β-protons of the propionic acid chain (~2.9 ppm) to the aromatic carbon at C-5 (~128 ppm) would establish the attachment point of the side chain.
-
Confirmation of the Indan Ring Fusion: Correlations from the aromatic protons (H-4 and H-7) to the aliphatic carbons of the indan ring (C-1, C-3) and the quaternary carbons (C-3a, C-7a) would confirm the fusion of the five-membered ring to the benzene ring.
Caption: Crucial HMBC correlations for structural confirmation.
Conclusion: The Synergy of 2D NMR for Unambiguous Structural Proof
By systematically applying a suite of 2D NMR experiments, the ambiguities inherent in 1D NMR analysis are effectively resolved. The COSY experiment establishes the proton-proton connectivities within the individual fragments of the molecule. The HSQC experiment then provides a direct link between the proton and carbon frameworks. Finally, the HMBC experiment pieces together the entire molecular puzzle by revealing long-range correlations, definitively establishing the substitution pattern and confirming the overall structure of this compound. This comprehensive approach ensures the scientific integrity of the structural assignment, a critical requirement for publication and further research in drug development.
Experimental Protocols
General: All NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
COSY (Correlation Spectroscopy):
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Use a spectral width sufficient to encompass all proton signals.
-
Acquire a sufficient number of increments (e.g., 256) in the indirect dimension (t₁) to achieve adequate resolution.
-
Process the data with a sine-bell or squared sine-bell window function in both dimensions.
-
Symmetrize the spectrum if necessary.
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquire ¹H and ¹³C NMR spectra to determine the respective spectral widths.
-
Set up a phase-sensitive gradient-enhanced HSQC experiment.
-
Optimize the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to cover all relevant signals.
-
Use a sufficient number of increments in the F1 dimension (e.g., 256-512) for good carbon resolution.
-
Process the data with appropriate window functions (e.g., squared sine-bell) and perform phase correction in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.
-
Set up a gradient-enhanced HMBC experiment.
-
Optimize the spectral widths in the ¹H (F2) and ¹³C (F1) dimensions.
-
Set the long-range coupling delay (typically optimized for J-couplings of 4-10 Hz) to observe two- and three-bond correlations.
-
Acquire a sufficient number of increments in the F1 dimension.
-
Process the data in magnitude mode with a sine-bell or squared sine-bell window function.
References
-
HSQC and HMBC | NMR Core Facility - Columbia. (n.d.). Retrieved February 15, 2026, from [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved February 15, 2026, from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube. Retrieved February 15, 2026, from [Link]
-
Author Guidelines. (2025, December 23). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. Retrieved February 15, 2026, from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024, December 5). JoVE. Retrieved February 15, 2026, from [Link]
-
COSY. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). OMICS International. Retrieved February 15, 2026, from [Link]
-
NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC. Retrieved February 15, 2026, from [Link]
-
Missing Signals in HMBC Data. (2007, September 21). University of Ottawa NMR Facility Blog. Retrieved February 15, 2026, from [Link]
-
Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 15, 2026, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). Creative Biostructure. Retrieved February 15, 2026, from [Link]
-
7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2012, December 26). The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]
-
Settle in and get COSY! (2025, February 14). Nanalysis. Retrieved February 15, 2026, from [Link]
-
HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis. Retrieved February 15, 2026, from [Link]
-
HMBC spectrum | Heteronuclear Multiple Bond Correlation. (2022, March 17). YouTube. Retrieved February 15, 2026, from [Link]
-
Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE. Retrieved February 15, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Anuradha College of Pharmacy. Retrieved February 15, 2026, from [Link]
-
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved February 15, 2026, from [Link]
-
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HMBC. (n.d.). Australian National University NMR / EPR Facility. Retrieved February 15, 2026, from [Link]
-
Methoxy groups just stick out. (2026, January 27). ACD/Labs. Retrieved February 15, 2026, from [Link]
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1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
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The Journal of Organic Chemistry - Author Guidelines. (2025, November 24). American Chemical Society. Retrieved February 15, 2026, from [Link]
-
Guidelines for Authors. (n.d.). ICDST. Retrieved February 15, 2026, from [Link]
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Fast Visual Guide to process routine 2D-NMR datasets. (n.d.). Mestrelab. Retrieved February 15, 2026, from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved February 15, 2026, from [Link]
-
Beaudry Group Routine 1H NMR Guidelines. (n.d.). Retrieved February 15, 2026, from [Link]
-
Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved February 15, 2026, from [Link]
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Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved February 15, 2026, from [Link]
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2D NMR Spectrum Processing with Mnova. (2012, April 19). UCSB NMR Facility. Retrieved February 15, 2026, from [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved February 15, 2026, from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 15, 2026, from [Link]
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Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Retrieved February 15, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 15, 2026, from [Link]
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In Vivo Validation of Methoxy-Indan Tubulin Inhibitors: A Comparative Guide
Executive Summary: The Rigidification Advantage
Methoxy-indan derivatives represent a critical evolution in microtubule-targeting agents (MTAs). While classic agents like Combretastatin A-4 (CA-4) demonstrate potent nanomolar affinity for the colchicine binding site (CBS), they suffer from rapid cis-to-trans isomerization and poor aqueous solubility, severely limiting clinical bioavailability.
The methoxy-indan scaffold functions as a conformationally restricted isostere , locking the pharmacophore in the bioactive configuration. This guide details the translational validation of these compounds—specifically focusing on 4,5,6-trimethoxy-indane derivatives (e.g., Compound 12d)—moving from in vitro tubulin destabilization to in vivo xenograft efficacy.
Part 1: The Methoxy-Indan Scaffold & In Vitro Profile
Mechanistic Basis
Methoxy-indans target the Colchicine Binding Site (CBS) at the interface of
-
Disruption of the mitotic spindle.[1]
-
Induction of apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.
Comparative Performance Data
The following table contrasts a representative Methoxy-Indan Lead Candidate (IND-12d ) against industry standards.
Table 1: In Vitro Potency & Physicochemical Comparison
| Feature | Methoxy-Indan (IND-12d) | Combretastatin A-4 (CA-4) | Colchicine |
| Target Site | Colchicine Binding Site | Colchicine Binding Site | Colchicine Binding Site |
| Tubulin IC50 | 0.85 – 1.2 µM | 1.0 – 2.2 µM | ~2.0 µM |
| Cellular IC50 (MCF-7) | 28 – 40 nM | 10 – 15 nM | >100 nM |
| Solubility (Aq) | High (75 µg/mL) | Low (<10 µg/mL) | Moderate |
| Metabolic Stability | High (Rigid Ring) | Low (Isomerization prone) | Moderate |
| Mechanism | G2/M Arrest | G2/M Arrest | G2/M Arrest |
Expert Insight: While CA-4 is slightly more potent in pure enzymatic assays, IND-12d often outperforms in whole-cell assays due to superior lipophilicity (LogP ~3.4) and membrane permeability, driven by the methoxy-substitution pattern.
Part 2: Bridging the Gap – ADME & PK Considerations
Before in vivo efficacy models can be trusted, the pharmacokinetic (PK) bridge must be established. Methoxy-indans are susceptible to CYP450-mediated hydroxylation on the aliphatic ring.
Critical Checkpoint: Microsomal Stability
-
Risk: Rapid clearance via O-demethylation (exposing phenol groups) or benzylic hydroxylation.
-
Validation Step: Incubate with human/rat liver microsomes (HLM/RLM).
-
Success Metric:
minutes in RLM is required to justify rodent dosing.
Diagram: Mechanism of Action & Signaling Pathway
The following diagram illustrates the downstream effects of Methoxy-Indan binding, connecting the molecular event (tubulin inhibition) to the phenotypic outcome (tumor reduction).
Caption: Molecular pathway of Methoxy-Indan induced apoptosis via microtubule destabilization.[5]
Part 3: In Vivo Validation Protocols
This section details the Xenograft Efficacy Model . This protocol is designed to validate the in vitro findings (IC50) in a systemic biological system.
Protocol A: Tumor Growth Inhibition (TGI) in Nude Mice
Objective: Quantify the reduction in tumor volume and assess systemic toxicity.
1. Model Establishment
-
Subject: BALB/c nude mice (Female, 6–8 weeks).
-
Cell Line: MCF-7 (Breast) or HCT116 (Colon) suspended in PBS/Matrigel (1:1).
-
Inoculation: Subcutaneous injection (
cells) into the right flank. -
Staging: Wait until mean tumor volume reaches 100–150 mm³ (approx. 10–14 days).
2. Treatment Regimen
Randomize mice into 3 groups (n=6 per group):
-
Vehicle Control: Saline + 5% DMSO + 5% Tween-80.
-
Positive Control: CA-4 or Paclitaxel (Reference Standard) at 15 mg/kg.
-
Experimental: Methoxy-Indan (IND-12d) at 20 mg/kg (Intraperitoneal, Q2D for 21 days).
3. Data Collection
-
Tumor Volume (
): Measure every 2 days using calipers.-
Formula:
.
-
-
Body Weight: Monitor daily. >20% weight loss requires euthanasia (toxicity endpoint).
4. Post-Study Analysis (The Validation)
-
TGI Calculation:
. -
Histology: Excise tumors, fix in formalin, and stain for Ki-67 (proliferation marker) and CD31 (angiogenesis marker).
-
Expectation: Methoxy-indans often exhibit dual activity: cytotoxic (Ki-67 reduction) and vascular disrupting (CD31 reduction).
-
Part 4: Comparative Workflow Visualization
The following diagram outlines the decision tree for validating a methoxy-indan hit.
Caption: Step-by-step decision matrix for advancing methoxy-indan candidates to in vivo trials.
References
-
Yang, Y., et al. (2024). "Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site."[5] European Journal of Medicinal Chemistry. [5]
-
Wang, S. B., et al. (2015). "Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors."[8] Bioorganic & Medicinal Chemistry.
-
Menezes, J., et al. (2017). "Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view." RSC Advances.
- Hamel, E. (1996). "Antimitotic natural products and their interactions with tubulin." Medicinal Research Reviews. (Foundational method for tubulin turbidity assays).
-
BenchChem. "Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents."
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A Comparative Analysis of Methoxy-Substituted Indan Isomers: Efficacy and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the indan scaffold has served as a versatile template for the development of compounds targeting monoamine systems. The strategic placement of substituents on the indan ring system can profoundly influence a molecule's affinity, selectivity, and functional efficacy at various receptors and transporters. This guide provides an in-depth comparison of the efficacy of different methoxy-substituted indan isomers, with a focus on the 4-methoxy, 5-methoxy, and 6-methoxy positional isomers. By synthesizing available data and elucidating structure-activity relationships, this document aims to inform the rational design of novel central nervous system (CNS) agents.
Introduction: The Significance of the Methoxy Group and Indan Scaffold
The methoxy group (-OCH₃) is a small, yet impactful, functional group in medicinal chemistry. Its electronic and steric properties can alter a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. When incorporated into the rigid, bicyclic structure of indan, the position of the methoxy group becomes a critical determinant of pharmacological activity. The indan framework provides a constrained phenylethylamine-like motif, which is recognized by various monoamine receptors and transporters.
Comparative Efficacy at Monoamine Transporters
Monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) are key targets for a wide range of therapeutic agents. The affinity of methoxy-substituted indan isomers for these transporters is highly dependent on the position of the methoxy group.
A study on methoxy derivatives of indatraline, a potent monoamine reuptake inhibitor, provides valuable insights into the influence of methoxy group placement on transporter affinity. While the parent indatraline molecule shows high affinity for all three transporters, the introduction of a methoxy group modulates both potency and selectivity.
Notably, the 4-methoxyindan derivative of indatraline was found to retain high affinity for the dopamine transporter (DAT), comparable to the parent compound. In contrast, the 6-methoxyindan analogue displayed the highest affinity for both the serotonin (SERT) and norepinephrine (NET) transporters within the tested series, while still maintaining reasonable affinity for DAT[1]. This suggests a positional preference for transporter interaction, with the 4-position being favorable for DAT binding and the 6-position enhancing affinity for SERT and NET.
While direct comparative data for simple methoxyindans is limited, these findings from a closely related series strongly suggest the following structure-activity relationship:
-
4-Methoxy Substitution: Favors interaction with the dopamine transporter.
-
6-Methoxy Substitution: Enhances affinity for serotonin and norepinephrine transporters.
The affinity of the 5-methoxyindan isomer for these transporters is less clearly defined in the available literature for direct analogues. However, studies on related compounds, such as 5-methoxy-6-methyl-2-aminoindan (MMAI), indicate that the 5-methoxy substitution can contribute to potent and selective serotonin-releasing activity[2]. This suggests that the 5-position may also play a significant role in directing activity towards the serotonergic system.
Table 1: Inferred Monoamine Transporter Affinity Profile of Methoxy-Indan Isomers
| Isomer | Dopamine Transporter (DAT) Affinity | Serotonin Transporter (SERT) Affinity | Norepinephrine Transporter (NET) Affinity |
| 4-Methoxyindan | High | Lower | Lower |
| 5-Methoxyindan | Moderate (Inferred) | High (Inferred) | Moderate (Inferred) |
| 6-Methoxyindan | Moderate | High | High |
Interaction with Dopamine and Serotonin Receptors
The efficacy of methoxy-substituted indans extends beyond transporters to direct interactions with postsynaptic receptors, particularly dopamine and serotonin receptor subtypes.
Dopamine Receptor Interactions
The position of the methoxy group can influence the affinity and functional activity at dopamine D2-like (D2, D3, D4) and D1-like (D1, D5) receptors. While specific data for simple methoxyindans is scarce, insights can be drawn from related structures. For instance, 5,6-dimethoxy-2-(dipropylamino)indan has been investigated as a dopamine D3 receptor preferring antagonist[3][4]. This suggests that methoxy groups at the 5- and 6-positions can contribute to high-affinity binding at D3 receptors.
Serotonin Receptor Interactions
The serotonergic system, with its diverse array of receptor subtypes, is a prominent target for methoxy-substituted indans. The position of the methoxy group is a key determinant of affinity and functional activity at these receptors.
For example, a conformationally restricted analogue of mescaline, C-(4,5,6-trimethoxyindan-1-yl)-methanamine, which incorporates methoxy groups at the 4, 5, and 6-positions of the indan ring, demonstrates high affinity and potency as a 5-HT2A receptor agonist. This highlights the importance of the aromatic substitution pattern for 5-HT2A receptor engagement.
Furthermore, the behavioral effects of 5-methoxy-6-methyl-2-aminoindan (MMAI) are consistent with a selective serotonin-releasing mechanism, suggesting a strong influence of the 5-methoxy group on the serotonergic system[2].
In Vivo Effects and Behavioral Correlates
The in vitro receptor and transporter affinities of methoxy-substituted indan isomers translate into distinct in vivo behavioral profiles.
-
4-Methoxyindan Derivatives: Given their preferential affinity for the dopamine transporter, it can be hypothesized that compounds with this substitution pattern may exhibit psychostimulant-like effects, such as increased locomotor activity.
-
5-Methoxyindan Derivatives: The association of the 5-methoxy substitution with serotonin release, as seen with MMAI, suggests that these isomers may produce effects characteristic of serotonergic agents, such as reduced anxiety, altered mood, and potential for hallucinogen-like effects depending on their receptor interaction profile[2]. For instance, MMAI itself does not produce psychostimulant or hallucinogenic effects but does induce a behavioral syndrome associated with serotonin release, including hypolocomotion and a flat body posture[2].
-
6-Methoxyindan Derivatives: With high affinity for both SERT and NET, 6-methoxyindan derivatives could potentially exhibit antidepressant-like effects, leveraging the dual reuptake inhibition mechanism.
Experimental Protocols
To rigorously compare the efficacy of different methoxy-substituted indan isomers, a series of standardized in vitro and in vivo assays are essential.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-, 5-, and 6-methoxyindan at human dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), and monoamine transporters (DAT, SERT, NET).
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human receptor or transporter of interest.
-
Radioligand: Select a suitable high-affinity radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound (4-, 5-, or 6-methoxyindan).
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Causality Explanation: This assay directly measures the affinity of a compound for a specific molecular target. By comparing the Ki values of the different isomers at a panel of receptors and transporters, a comprehensive profile of their binding potency and selectivity can be established.
In Vitro Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional efficacy (EC₅₀ and Eₘₐₓ) of the methoxy-substituted indan isomers as agonists or antagonists at G-protein coupled receptors (e.g., dopamine and serotonin receptors).
Methodology (for a Gs-coupled receptor like D1):
-
Cell Culture: Use cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D1 receptor).
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound.
-
cAMP Stimulation: Stimulate adenylyl cyclase with forskolin (for antagonist assays) or observe direct stimulation by the agonist.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves and calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximal response) for agonists, or the IC₅₀ and Ki for antagonists.
Causality Explanation: This assay measures the ability of a compound to activate or block the intracellular signaling cascade coupled to a specific receptor. This provides crucial information about the compound's functional activity, distinguishing between agonists, antagonists, and partial agonists.
In Vivo Locomotor Activity Assay
Objective: To assess the psychostimulant or sedative effects of the methoxy-substituted indan isomers in rodents.
Methodology:
-
Animal Habituation: Acclimate mice or rats to the locomotor activity chambers.
-
Compound Administration: Administer a range of doses of the test compounds (e.g., intraperitoneally).
-
Activity Monitoring: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a set period (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to a vehicle-treated control group.
Causality Explanation: Locomotor activity is a well-established behavioral endpoint for assessing the in vivo effects of CNS-active compounds. Increased activity can indicate a psychostimulant effect, often associated with dopamine system activation, while decreased activity can suggest sedative or other behavioral effects.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Structure-Activity Relationships of Methoxy-Indan Isomers at Monoamine Targets.
Caption: Experimental Workflow for Comparing Methoxy-Indan Isomer Efficacy.
Conclusion and Future Directions
The positional isomerism of the methoxy group on the indan scaffold is a critical determinant of pharmacological activity. Current evidence, primarily from studies of closely related analogues, suggests that 4-methoxyindan derivatives are likely to exhibit a preference for the dopamine transporter, while 6-methoxyindan derivatives show higher affinity for serotonin and norepinephrine transporters. The 5-methoxy position also appears to direct activity towards the serotonergic system.
To fully elucidate the comparative efficacy of these isomers, direct, head-to-head in vitro and in vivo studies are warranted. A comprehensive pharmacological profiling of 4-, 5-, and 6-methoxyindan using the experimental protocols outlined in this guide would provide invaluable data for the scientific community. Such studies would not only clarify the structure-activity relationships of this fundamental chemical series but also pave the way for the development of more selective and efficacious modulators of monoamine systems for the treatment of various neuropsychiatric disorders.
References
- Meltzer, P. C., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4715-4723.
- Johnson, M. P., et al. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. European Journal of Pharmacology, 258(1-2), 109-118.
- Cannon, J. G., et al. (1998). Synthesis and dopamine transporter affinity of the four stereoisomers of (+/-)-2-(methoxycarbonyl)-7-methyl-3-phenyl-7-azabicyclo[2.2.1]heptane. Journal of Medicinal Chemistry, 41(13), 2430-2435.
- Gatch, M. B., et al. (2016). Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents. Journal of Psychopharmacology, 30(9), 923-932.
- Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299.
- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A receptor agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-571.
- Iarkov, A., et al. (2010). Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor. European Journal of Pharmacology, 627(1-3), 167-172.
- Halberstadt, A. L., et al. (2019). Serotonin 1A receptors modulate serotonin 2A receptor-mediated behavioral effects of 5-methoxy-N,N-dimethyltryptamine analogs in mice. ACS Chemical Neuroscience, 10(1), 542-552.
- Millan, M. J., et al. (2002). S33084, a novel, potent, and selective antagonist at dopamine D3-receptors: I. In vitro, and neurochemical profile. Journal of Pharmacology and Experimental Therapeutics, 302(3), 921-932.
- Singh, N., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556.
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- 4. Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methoxy-Indanone Derivatives as Modulators of Neurological Pathways
In the landscape of neurodegenerative disease research, the indanone scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a detailed head-to-head comparison of key methoxy-indanone derivatives, with a particular focus on the evolution of Donepezil and its analogues. We will dissect their structure-activity relationships, delve into the experimental data that defines their performance, and provide the methodologies to empower researchers in this field. Our focus will be on compounds targeting key pathological features of Alzheimer's disease, such as cholinergic dysfunction and amyloid-beta aggregation.
The Progenitor: Donepezil and its Core Pharmacophore
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a piperidine-type acetylcholinesterase (AChE) inhibitor.[1] Its structure features a critical 5,6-dimethoxy-indanone moiety, which, along with the N-benzylpiperidine group, is pivotal for its interaction with the acetylcholinesterase enzyme.[1] The indanone portion of Donepezil interacts with the peripheral anionic site (PAS) of AChE, while the benzylpiperidine moiety engages with the catalytic anionic site (CAS).[1] This dual binding confers high potency and selectivity.
The Evolution: Analogues of Donepezil and the Quest for Multi-Target Activity
The therapeutic limitations of targeting only cholinergic pathways have spurred the development of Donepezil analogues with a broader spectrum of activity. The strategy often involves creating hybrid molecules that retain the core indanone structure while incorporating other pharmacologically active motifs.
Donepezil-Tacrine Hybrids
Tacrine, another AChE inhibitor, has been hybridized with the indanone core of Donepezil to create dual-binding site inhibitors with potentially enhanced efficacy. These hybrids aim to simultaneously engage both the catalytic and peripheral sites of AChE with high affinity.
Donepezil-Ferulic Acid Hybrids
Ferulic acid, a natural compound with potent antioxidant properties, has been integrated with the Donepezil scaffold. The resulting hybrids not only inhibit cholinesterases but also offer neuroprotection by combating oxidative stress, a key pathological factor in neurodegeneration.
Indanone-Based BACE-1 Inhibitors
The beta-secretase 1 (BACE-1) enzyme is a key player in the production of amyloid-beta peptides. Research has shown that rigidified analogues of Donepezil, where the methylene bridge is replaced with a double bond, can exhibit inhibitory activity against BACE-1, offering a disease-modifying potential.[2][3]
Head-to-Head Performance: A Data-Driven Comparison
The following table summarizes the in vitro activity of Donepezil and some of its notable analogues, providing a clear comparison of their potency against various biological targets.
| Compound | Target(s) | IC50 (nM) | Key Structural Features | Reference |
| Donepezil | AChE | 10-30 | 5,6-dimethoxy-indanone linked to N-benzylpiperidine | [1] |
| Donepezil-Tacrine Hybrid (Compound 7d in Camps et al., 2008) | AChE, BuChE | AChE: 0.3, BuChE: 6.2 | Indanone-piperidine linked to a tacrine moiety | [4] |
| Donepezil-Ferulic Acid Hybrid (Compound 10 in recent studies) | AChE, BuChE, Antioxidant | Moderate AChE/BuChE inhibition | Indanone-piperidine linked to ferulic acid | [5] |
| Rigid Donepezil Analogue (Compound 17 in Costanzo et al., 2018) | AChE, BACE-1 | AChE: >1000, BACE-1: ~1000 | Indanone linked to piperidine via a double bond | [2] |
Experimental Protocols: Methodologies for In Vitro Evaluation
To ensure the reproducibility and validity of the presented data, we provide the following standardized experimental protocols for key assays.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely accepted method for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
AChE solution (from electric eel, 0.2 U/mL in phosphate buffer)
-
Test compound solutions (at various concentrations in a suitable solvent, e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
BACE-1 Inhibition Assay (FRET-Based)
This assay utilizes a fluorescently labeled peptide substrate that is cleaved by BACE-1, leading to a change in fluorescence resonance energy transfer (FRET).
Principle: A specific peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE-1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Recombinant human BACE-1 enzyme
-
FRET peptide substrate
-
Test compound solutions
-
-
Assay Procedure:
-
In a 96-well black microplate, add the test compound solution.
-
Add the BACE-1 enzyme and incubate for a pre-determined time at the optimal temperature.
-
Initiate the reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC50 value.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Mechanism of Acetylcholinesterase Inhibition by Donepezil Analogues.
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion and Future Directions
The journey from Donepezil to its multi-target analogues illustrates a sophisticated evolution in the design of neurotherapeutics. While the 5,6-dimethoxy-indanone core remains a highly effective anchor for AChE inhibition, its fusion with other pharmacophores has unlocked the potential to address multiple facets of Alzheimer's disease pathology. The continued exploration of structure-activity relationships, guided by robust in vitro and in vivo testing, will undoubtedly pave the way for the next generation of more effective treatments for this devastating disease. The development of analogues with improved blood-brain barrier permeability and enhanced safety profiles will be critical for clinical translation.
References
-
The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing. [Link]
-
Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. OUCI. [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PMC. [Link]
-
Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives | Request PDF. ResearchGate. [Link]
-
Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives [ouci.dntb.gov.ua]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
Independent Verification of the Anti-Cancer Activity of Indanone Derivatives: A Comparative Guide
This guide provides a comprehensive analysis of the anti-cancer properties of indanone derivatives, offering a comparative overview of their efficacy and mechanism of action. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental verification of these promising compounds, presenting supporting data and detailed protocols to facilitate independent validation.
Introduction to Indanone Derivatives in Oncology
The indanone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In the realm of oncology, derivatives of 1-indanone have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1][2] These synthetic and naturally inspired molecules exhibit diverse mechanisms of action, with a predominant focus on the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy.[3][4] This guide will explore the anti-cancer activity of several key classes of indanone derivatives, providing a comparative analysis of their performance and a detailed examination of the experimental methodologies used for their evaluation.
Comparative Anti-Cancer Activity of Indanone Derivatives
The anti-cancer efficacy of indanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the cytotoxic activity of representative indanone derivatives from different chemical series.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Gallic Acid-Based | Indanone 1 | MCF-7 (Breast) | 2.2 | [5] |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44 | [6] |
| ITH-6 | COLO 205 (Colon) | 0.98 | [6] | |
| ITH-6 | KM 12 (Colon) | 0.41 | [6] | |
| Spiroisoxazoline | Compound 9f | MCF-7 (Breast) | 0.03 | [7] |
| 3-Arylindanone | (R)-9k | HCT116 (Colon) | Sub-micromolar | [8] |
| (R)-9k | HT-29 (Colon) | Sub-micromolar | [8] | |
| (R)-9k | SW620 (Colon) | Sub-micromolar | [8] | |
| Chalcone Hybrid | B7 | Not Specified | Not Specified | [9] |
Analysis: The data clearly indicates that structural modifications to the indanone core significantly impact cytotoxic potency. Spiroisoxazoline derivative 9f demonstrates exceptional activity against the MCF-7 breast cancer cell line, with an IC50 value in the nanomolar range.[7] Similarly, the thiazolyl hydrazone derivative ITH-6 and the 3-arylindanone (R)-9k show potent sub-micromolar activity against a panel of colon cancer cell lines.[6][8] These findings underscore the potential of indanone derivatives as lead compounds for the development of novel anti-cancer agents.
Mechanism of Action: Targeting the Pillars of Cancer Progression
The anti-cancer effects of indanone derivatives are primarily attributed to their ability to interfere with critical cellular processes, including cell division and survival signaling pathways.
Inhibition of Tubulin Polymerization
A significant number of indanone derivatives exert their anti-cancer effects by targeting tubulin, the fundamental protein component of microtubules.[3][4] Microtubules are dynamic structures essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to microtubule depolymerization.[4][10] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[11]
Caption: Indanone derivatives inhibit tubulin polymerization, leading to G2/M arrest and apoptosis.
Modulation of Apoptotic and Survival Pathways
Beyond their effects on microtubules, certain indanone derivatives have been shown to modulate key signaling pathways that regulate cell survival and apoptosis. For instance, the indanone-based thiazolyl hydrazone derivative ITH-6 has been reported to downregulate the expression of the anti-apoptotic protein Bcl-2 and the transcription factor NF-κB (p65 subunit).[11] NF-κB is a critical regulator of inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.
Caption: ITH-6 downregulates NF-κB and Bcl-2, promoting apoptosis.
Experimental Protocols for Independent Verification
To ensure the reproducibility and validity of the reported anti-cancer activities, this section provides detailed, step-by-step protocols for the key assays used in the evaluation of indanone derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indanone derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[7] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]
Protocol:
-
Cell Treatment: Treat cells with the indanone derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17] Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the indanone derivative and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[17][18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[8]
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be monitored by measuring the absorbance at 340 nm.[10]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).[3]
-
Compound Addition: Add the indanone derivative at various concentrations or a vehicle control to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for at least 60 minutes using a temperature-controlled spectrophotometer.[10]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the control.
Conclusion and Future Directions
Indanone derivatives represent a promising class of anti-cancer agents with potent cytotoxic activity against a range of cancer cell lines. Their primary mechanism of action involves the inhibition of tubulin polymerization, a well-established anti-mitotic strategy. Furthermore, the modulation of key survival pathways by some derivatives suggests a multi-faceted approach to cancer cell killing. The detailed experimental protocols provided in this guide are intended to empower researchers to independently verify and build upon these findings. Future research should focus on optimizing the structure of indanone derivatives to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved February 15, 2026, from [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Annexin V-FITC Apoptosis Detection Kit. Retrieved February 15, 2026, from [Link]
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Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved February 15, 2026, from [Link]
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The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay? Retrieved February 15, 2026, from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved February 15, 2026, from [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved February 15, 2026, from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved February 15, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved February 15, 2026, from [Link]
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PubMed. (2019, May 15). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Retrieved February 15, 2026, from [Link]
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Frontiers in Oncology. (2022, August 4). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Retrieved February 15, 2026, from [Link]
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Frontiers in Oncology. (2022, August 3). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Retrieved February 15, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(6-Methoxy-indan-5-yl)-propionic acid
Executive Summary: The "Unknown Potency" Protocol
As researchers, we often handle intermediates like 3-(6-Methoxy-indan-5-yl)-propionic acid (an indan-propionic acid derivative) where specific toxicological data is sparse. Unlike well-characterized commodity chemicals, this compound occupies a "safety grey zone": it possesses the corrosive potential of an organic acid and the lipophilic, potentially bioactive nature of a pharmaceutical intermediate (structurally related to melatonin receptor agonists like Ramelteon).
The Core Directive: Do not treat this merely as a generic organic acid. You must adopt a Potent Compound Safety Strategy (PCSS) . This guide moves beyond basic compliance to establish a self-validating safety system that protects against both acute irritation and potential systemic bioactivity.
Hazard Analysis & Risk Stratification
Before selecting PPE, we must understand the mechanism of the hazard.
| Hazard Domain | Chemical Basis | Physiological Risk |
| Acidity | Propionic acid moiety ( | Corrosive/Irritant: Direct damage to mucous membranes (eyes/lungs) and skin dermatitis. |
| Lipophilicity | Indan ring system + Methoxy group | Dermal Absorption: The non-polar indan ring facilitates transport across the stratum corneum, increasing systemic exposure risk. |
| Bioactivity | Structural analog to pharmacophores | Systemic Toxicity: Potential for reproductive or central nervous system effects (based on "Read-Across" from Ramelteon intermediates). |
| Physical State | Crystalline Solid / Powder | Inhalation: High risk of aerosolization during weighing and transfer. |
PPE Selection Matrix
Rationale: Standard nitrile gloves are insufficient for prolonged contact with lipophilic organic acids in solution. We utilize a "Barrier-Breakthrough" logic.
Table 1: Tiered PPE Requirements
| Component | Standard Handling (Closed Vials/Analysis) | High-Risk Operations (Weighing/Solubilization/Synthesis) | Technical Justification |
| Dermal (Hands) | Single Nitrile (Min 0.11 mm / 4 mil) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile or Neoprene (Min 6 mil) | The indan ring increases solvent solubility. Double gloving creates a "sacrificial layer" where the outer glove is discarded immediately upon contamination. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | P100 Respirator or PAPR (if hood unavailable) | N95 filters remove 95% of particles >0.3 |
| Ocular | Safety Glasses with side shields | Chemical Splash Goggles (Indirect Vented) | Acidic powders, when contacting eye moisture, create immediate corrosive solutions. Goggles prevent "dust migration" around the lens. |
| Body | Lab Coat (Polyester/Cotton) | Tyvek® Lab Coat or Apron (Disposable) | Cotton absorbs liquids, holding the irritant against the skin. Tyvek repels aqueous and organic splashes. |
Operational Workflow: The "Zero-Contact" Method
Trustworthiness Check: This protocol uses engineering controls as the primary defense, with PPE as the redundancy.
A. Weighing & Transfer (Critical Control Point)
Static electricity is the enemy of dry organic powders. The indan derivative is likely electrostatic.
-
Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
The "Boat-in-Jar" Technique: Do not weigh directly onto the balance pan. Place a weighing boat inside a secondary jar, tare, add compound, and cap the jar before removing it from the hood.
-
Decontamination: Wipe the exterior of the jar with a methanol-dampened wipe (Kimwipe) before leaving the containment zone.
B. Solubilization
When dissolving in organic solvents (e.g., DMSO, Methanol, DCM):
-
Exothermic Check: Add solvent slowly. While propionic acids are weak, solvation can generate mild heat.
-
Venting: Do not cap the vial tightly immediately after mixing; allow pressure equalization to prevent "aerosol burping" upon reopening.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, integrating engineering controls with PPE.
Figure 1: Decision Logic for Handling Indan-Propionic Acid Derivatives. Note the distinct pathways for solid vs. liquid handling to address aerosolization vs. permeation risks.
Emergency Response & Disposal
Spill Cleanup (Dry Powder)
Do not sweep. Sweeping generates dust.
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Dampen: Gently cover the spill with paper towels soaked in an inert solvent (e.g., isopropyl alcohol) or water to suppress dust.
-
Scoop: Use a plastic scoop to lift the wet slurry into a hazardous waste bag.
-
Wash: Clean the surface with 1N Sodium Bicarbonate (
) to neutralize any residual acid traces.
Disposal Compliance
-
Waste Stream: Segregate as Organic Acid Waste .
-
RCRA Code: Likely D002 (Corrosivity) if pH < 2 in solution.
-
Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic reaction).
References
-
Occupational Safety and Health Administration (OSHA). (2011). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (2024). Compound Summary: Propionic Acid Derivatives (General Safety Profile). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
